4'-O-Methylpyridoxine
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINQHQHARVZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3131-27-9 (hydrochloride) | |
| Record name | 4-Methoxymethylpyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163366 | |
| Record name | Ginkgotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1464-33-1 | |
| Record name | 4′-O-Methylpyridoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymethylpyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1464-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginkgotoxin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN7F3YJ95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling 4'-O-Methylpyridoxine: A Technical Guide to its Discovery, Isolation, and Analysis in Ginkgo biloba
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridine derivative found in the seeds and, to a lesser extent, the leaves of the Ginkgo biloba tree.[1][2] Its discovery and subsequent characterization have been crucial in understanding the potential toxicity associated with the consumption of raw or improperly prepared ginkgo products. This technical guide provides an in-depth overview of the discovery, isolation, and analytical determination of this compound, tailored for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.
Discovery and Structural Elucidation
The first identification and isolation of this compound from Ginkgo biloba seeds was reported by Klein and his team in 1996.[1][3] This pivotal study laid the groundwork for subsequent research into the compound's biological activity and analytical methodologies. The structure of this compound was elucidated as the 4'-O-methyl ether of pyridoxine (Vitamin B6), a finding that hinted at its potential mechanism of toxicity as a vitamin B6 antagonist.
While detailed NMR spectral data for this compound is not extensively published in readily available literature, its structural confirmation relies on standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic proton on the pyridine ring, the methyl group at the 2-position, the hydroxymethyl group at the 5-position, the methoxymethyl group at the 4'-position, and the methyl group of the methoxy moiety. High-resolution mass spectrometry would confirm the elemental composition and molecular weight of the compound.
Experimental Protocols
Preparative Isolation of this compound
The following protocol is based on the methodology described by Arenz, Klein, et al. (1996) for the preparative isolation of this compound from Ginkgo biloba leaves.[4]
1. Extraction:
-
Two kilograms of Ginkgo biloba leaves are harvested and processed.
-
The plant material is extracted using an appropriate solvent system (details not specified in the abstract, but typically a polar solvent like methanol or ethanol would be used for such compounds).
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps to purify the this compound.
-
Paper Chromatography: The extract is first purified by paper chromatography using a solvent system of n-butanol, water, and acetic acid (4:5:1, v/v). The band corresponding to this compound (Rf = 0.7) is eluted with water.
-
Silica Gel Thin-Layer Chromatography (TLC) - Step 1: The eluate from paper chromatography is then subjected to silica gel TLC. The plates are developed in a solvent system of tert-butanol, ethyl methyl ketone, ammonia (5%), and water (4:3:2:1, v/v). The band corresponding to the toxin (Rf = 0.7) is eluted with methanol.
-
Silica Gel Thin-Layer Chromatography (TLC) - Step 2: A final purification step is carried out on silica gel TLC plates developed in a solvent system of toluene, ethanol, and acetic acid (5:4:1, v/v). The band corresponding to this compound (Rf = 0.45) is eluted with methanol.
3. Identification:
-
The identity and purity of the isolated this compound are confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.[4]
Analytical Extraction and Quantification of this compound and its Glucoside
Several methods have been developed for the analytical extraction and quantification of this compound and its primary glycosidic form, this compound-5'-glucoside (MPNG), in Ginkgo biloba materials.
Method 1: Optimized Water Extraction for HPLC [5]
-
Objective: To determine the optimal conditions for extracting MPN for subsequent HPLC analysis.
-
Procedure: An orthogonal test design can be used to optimize extraction parameters. The cited study found the optimal conditions to be:
-
Temperature: 40°C
-
Extraction Time: 100 minutes
-
Solid-to-Liquid Ratio: 1:10 (g/mL)
-
-
Quantification: The extracted MPN is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6]
-
Objective: To quantify MPN in serum samples.
-
Derivatization: MPN is derivatized to its trifluoroacyl (TFA) derivative by treatment with trifluoroacetic anhydride at 50°C for 5 minutes.
-
Extraction: The derivatized MPN is extracted from the serum using a C18 solid-phase extraction cartridge.
-
Analysis: The TFA derivative of MPN is analyzed by GC-MS in selective ion mode.
Quantitative Data
The concentration of this compound and its glucoside can vary significantly depending on the plant material, its stage of growth, and processing methods.
| Sample Type | Analyte | Concentration Range | Reference |
| Ginkgo biloba Seeds (Mature) | Total MPN | 249.30 - 295.62 µg/g | [3] |
| Ginkgo biloba Seeds (Raw) | This compound | 0.173 - 0.4 mg/g | [2] |
| Heat-Treated Ginkgo biloba Seed Extract | This compound | 76.84 - 371.56 mg/kg | [7] |
| Optimized Water Extraction from Seeds | This compound | 1.933 µg/mg | [5] |
Note: Heat treatment has been shown to decrease the content of this compound in Ginkgo biloba seeds.[7]
Signaling Pathways and Mechanism of Action
Neurotoxicity Pathway
The primary mechanism of this compound's neurotoxicity is its action as a vitamin B6 antagonist. It competitively inhibits pyridoxal kinase, an essential enzyme in the vitamin B6 salvage pathway that converts pyridoxal to its active form, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for the enzyme glutamate decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate. A reduction in GABA levels leads to an imbalance in neurotransmission, resulting in neuronal hyperexcitability and convulsions.[2][8]
Apoptosis Pathway in GES-1 Cells
Studies have shown that this compound can induce apoptosis in human gastric epithelial (GES-1) cells.[5][9] The proposed pathway involves the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction.
Conclusion
This compound is a significant bioactive compound in Ginkgo biloba with well-established neurotoxic properties. The methodologies for its isolation and quantification are crucial for ensuring the safety of ginkgo-based products. Further research into its detailed pharmacological effects and the development of more efficient and scalable purification methods will continue to be of high interest to the scientific and drug development communities. The understanding of its mechanisms of action, both in neurotoxicity and apoptosis, provides a valuable framework for future toxicological studies and potential therapeutic interventions.
References
- 1. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. Determination and Comparison of 4'- O-Methylpyridoxine Analogues in Ginkgo biloba Seeds at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of heat treatment on this compound (MPN) content in Ginkgo biloba seed extract solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s-igaku.umin.jp [s-igaku.umin.jp]
- 9. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 4'-O-Methylpyridoxine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic antivitamin B6 found predominantly in the seeds and leaves of Ginkgo biloba. Its biosynthesis is a specialized branch of the vitamin B6 metabolic pathway in plants. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It includes detailed experimental protocols for key analytical techniques and visualizes the core pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and toxicology, as well as for professionals involved in the development of drugs targeting metabolic pathways.
Introduction
This compound is a derivative of pyridoxine (vitamin B6) and is of significant interest due to its neurotoxic properties, which are attributed to its interference with vitamin B6 metabolism in animals and humans. The biosynthesis of this compound in plants such as Ginkgo biloba and Albizia tanganyicensis involves the de novo synthesis of the pyridoxine ring system, followed by a final methylation step. Understanding this pathway is crucial for agricultural, toxicological, and pharmaceutical research.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two main stages: the de novo synthesis of the pyridoxine core and the subsequent methylation of the 4'-hydroxyl group.
De Novo Biosynthesis of the Pyridoxine Ring
Plants synthesize the pyridoxine ring system de novo, a process that does not require the uptake of external vitamin B6.[1] This pathway is analogous to that found in E. coli and involves the following key steps:
-
Precursor Molecules: The biosynthesis begins with the primary metabolites D-glucose, which through the pentose phosphate pathway provides ribulose 5-phosphate, and dihydroxyacetone phosphate from glycolysis.[2][3]
-
Formation of Pyridoxal 5'-phosphate (PLP): A synthase complex, composed of the proteins PDX1 and PDX2, catalyzes the condensation of ribulose 5-phosphate and dihydroxyacetone phosphate to form pyridoxal 5'-phosphate (PLP), the active cofactor form of vitamin B6.[2]
-
Conversion to Pyridoxine: While the exact mechanism is hypothetical, it is proposed that PLP is converted to pyridoxine through the action of a dehydrogenase, which would involve the reduction of the aldehyde group at the 4-position to a hydroxyl group.[2]
O-Methylation of Pyridoxine
The final step in the biosynthesis of this compound is the methylation of the 4'-hydroxyl group of pyridoxine.
-
Methyl Group Donor: The methyl group is provided by L-methionine, specifically S-adenosyl-L-methionine (SAM), which is a common methyl donor in biological systems.[1][3]
-
Enzymatic Methylation: An O-methyltransferase (OMT) catalyzes the transfer of the methyl group from SAM to the 4'-hydroxyl group of pyridoxine, yielding this compound. While the specific OMT responsible for this reaction in Ginkgo biloba has not yet been fully characterized, it is a critical enzymatic step in the pathway.
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis and presence of this compound in plants.
Table 1: Metabolite Concentrations in Ginkgo biloba
| Metabolite | Plant Tissue | Concentration | Reference |
| This compound | Raw Seeds | 0.173 - 0.4 mg/g | [4] |
| Free this compound | Packaged White Nuts | up to 25 µg/g (dry weight) | [5] |
| Vitamin B6 | Maturing Kernels | Peak at 288.9 ± 7.1 µg/g | [6] |
| Vitamin B6 | N. benthamiana (control) | 3.38 µg/g | [1] |
| Vitamin B6 | N. benthamiana (overexpressing GbPDX2) | 12.17 µg/g | [1] |
Table 2: Gene Expression Data in Ginkgo biloba
| Gene | Expression Pattern | Correlation with Metabolite | Reference |
| GbPDX2 | Upregulated in late developmental stages of kernels | Strong positive correlation with Vitamin B6 accumulation (r = 0.92, p < 0.01) | [6] |
Table 3: Biochemical Data
| Compound | Parameter | Value | Target Enzyme | Reference |
| This compound | IC50 | 127.80 µM | Human Gastric Epithelial Cells (GES-1) | [7] |
| This compound | Ki | 3 µM | Human Pyridoxal Kinase | [8] |
Experimental Protocols
Extraction of this compound from Ginkgo biloba Seeds
This protocol is based on an improved, simplified extraction method.[5]
-
Sample Preparation: Dry and grind Ginkgo biloba seeds to a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of deionized water.
-
Shake vigorously for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantification of MPN.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or fluorescence detector.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at 290 nm.
-
Fluorescence detection with excitation at 290 nm and emission at 400 nm for higher sensitivity.[9]
-
-
Quantification: Create a standard curve using a certified reference standard of this compound.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression of biosynthetic genes like GbPDX2.[6]
-
RNA Extraction:
-
Extract total RNA from Ginkgo biloba tissues using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., GbPDX2) and a reference gene (e.g., actin), and a SYBR Green master mix.
-
Perform the qRT-PCR in a real-time PCR thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.
-
Visualizations
Biosynthesis Pathway of this compound
Caption: The biosynthetic pathway of this compound in plants.
Experimental Workflow for Quantification of this compound
Caption: Workflow for the extraction and quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 5. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
4'-O-Methylpyridoxine: A Technical Guide to its Neurotoxic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxin naturally occurring in the seeds of the Ginkgo biloba tree. Ingestion of MPN can lead to a range of neurological symptoms, most notably epileptic seizures. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MPN-induced neurotoxicity. The primary mechanism of action is the competitive inhibition of pyridoxal kinase, a critical enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), a vital cofactor for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The resulting imbalance between excitatory and inhibitory neurotransmission is the direct cause of the observed seizures. This guide details the biochemical pathways affected by MPN, presents quantitative data on its enzymatic inhibition, describes relevant experimental protocols for studying its effects, and provides visual representations of the key mechanisms and workflows.
Introduction
This compound (MPN) is a structural analog of pyridoxine (vitamin B6) and acts as an antivitamin.[1] Cases of poisoning, particularly in children, have been reported following the consumption of raw or improperly cooked Ginkgo seeds, which can contain significant amounts of MPN.[2] The clinical presentation of MPN toxicity is dominated by neurological symptoms, including vomiting, irritability, and tonic-clonic convulsions.[2][3] The rapid onset of these symptoms underscores the potent and direct action of MPN on the central nervous system. Understanding the precise mechanism of MPN neurotoxicity is crucial for the development of effective therapeutic interventions and for ensuring the safety of Ginkgo biloba-derived products.
The Core Mechanism: Interference with Vitamin B6 Metabolism
The neurotoxicity of this compound is fundamentally linked to its interference with the metabolic pathway of vitamin B6. The central event is the inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal 5'-phosphate (PLP).[4][5]
Competitive Inhibition of Pyridoxal Kinase
MPN acts as a competitive inhibitor of pyridoxal kinase, binding to the active site of the enzyme and preventing the phosphorylation of its natural substrate, pyridoxal.[6] This competitive inhibition is a direct consequence of the structural similarity between MPN and pyridoxine. The enzyme mistakenly recognizes MPN and binds to it; however, the 4'-O-methyl group prevents the subsequent phosphorylation reaction from proceeding efficiently. Furthermore, MPN itself can be phosphorylated by pyridoxal kinase to form this compound-5'-phosphate (MPNP).[5][7] This phosphorylation, although occurring at a slower rate than that of pyridoxal, further contributes to the depletion of the enzyme's resources and the accumulation of a potentially toxic metabolite.
Depletion of Pyridoxal 5'-Phosphate (PLP)
The inhibition of pyridoxal kinase leads to a significant decrease in the intracellular concentration of PLP.[3][8] PLP is an essential cofactor for over 140 distinct enzymatic reactions in the human body, a majority of which are involved in amino acid metabolism.[9] In the context of neurotoxicity, the most critical role of PLP is as a cofactor for glutamate decarboxylase (GAD).
Impaired GABA Synthesis
Glutamate decarboxylase (GAD) is the sole enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), from the excitatory neurotransmitter glutamate.[9] GAD requires PLP as a cofactor to catalyze this decarboxylation reaction. The MPN-induced depletion of PLP directly impairs the function of GAD, leading to a significant reduction in GABA synthesis.[10]
Excitatory/Inhibitory Imbalance and Seizures
The decrease in GABAergic inhibition, coupled with the continued presence of the excitatory neurotransmitter glutamate, results in a state of neuronal hyperexcitability. This imbalance between excitation and inhibition is the direct trigger for the epileptic seizures observed in MPN poisoning.[11][12] The administration of vitamin B6 (pyridoxine or PLP) can effectively counteract the toxic effects of MPN by replenishing the pool of PLP, thereby restoring GAD activity and GABAergic neurotransmission.[3]
The following diagram illustrates the core signaling pathway disrupted by this compound.
References
- 1. Racine stages - Wikipedia [en.wikipedia.org]
- 2. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s-igaku.umin.jp [s-igaku.umin.jp]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Measurement of GABA Transmission in Healthy Subjects and Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cofactor interactions and the regulation of glutamate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Detection of GABA and Glutamate With MEGA-PRESS: Reproducibility and Gender Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
4'-O-Methylpyridoxine: A Technical Guide to its Antagonistic Action on Vitamin B6
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a potent neurotoxin found in the seeds and leaves of the Ginkgo biloba tree.[1][2] Structurally similar to vitamin B6 (pyridoxine), MPN acts as a vitamin B6 antagonist, leading to a cascade of biochemical disruptions that can culminate in severe neurological symptoms, including epileptic convulsions.[3][4] This technical guide provides an in-depth analysis of the core mechanisms of MPN's antagonistic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding the molecular interactions of this antivitamin is crucial for researchers in toxicology, neurology, and drug development.
Mechanism of Action: Competitive Inhibition and Depletion of Active Vitamin B6
The primary mechanism of this compound's toxicity lies in its ability to interfere with the normal metabolism and function of vitamin B6.[5] Vitamin B6, in its active coenzyme form, pyridoxal-5'-phosphate (PLP), is essential for the function of numerous enzymes involved in amino acid metabolism.[6]
The central target of MPN is pyridoxal kinase , the enzyme responsible for phosphorylating pyridoxal to the biologically active PLP.[3][7][8] MPN acts as a competitive substrate for pyridoxal kinase, being phosphorylated itself to form this compound-5'-phosphate (MPNP).[9][10] This competitive inhibition leads to a significant reduction in the synthesis of PLP.[3][11]
The depletion of PLP has profound downstream effects, most notably on the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .[9][12] PLP is a critical coenzyme for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[12][13] Reduced PLP levels lead to decreased GAD activity, resulting in lower GABA concentrations in the brain.[9][12] This imbalance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA is believed to be the primary cause of the convulsions and hyperactivity observed in MPN poisoning.[9][11]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgo biloba - Wikipedia [en.wikipedia.org]
- 5. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. s-igaku.umin.jp [s-igaku.umin.jp]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Adult Case of Generalized Convulsions Caused by the Ingestion of Ginkgo biloba Seeds with Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on 4'-O-Methylpyridoxine (Ginkgotoxin) Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylpyridoxine, commonly known as Ginkgotoxin, is a neurotoxin found in the seeds of the Ginkgo biloba tree. Historically, Ginkgo seeds have been used in traditional Asian cuisine and medicine for centuries. However, consumption of raw or improperly cooked seeds has been associated with a form of poisoning characterized by neurological symptoms, most notably epileptic seizures. This technical guide provides an in-depth overview of the early scientific investigations into Ginkgotoxin poisoning, focusing on quantitative toxicological data, detailed experimental methodologies, and the elucidation of its mechanism of action.
Quantitative Toxicological Data
Early research focused on determining the toxic potential of Ginkgotoxin and Ginkgo biloba extracts through animal studies and analysis of human poisoning cases. The following tables summarize key quantitative data from these foundational studies.
Table 1: Acute Toxicity of Ginkgo Biloba Extract (EGb 761) in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 7700[1] |
| Intravenous | 1100[1] | |
| Intraperitoneal | 1900[1] | |
| Rat | Oral | >10,000[1] |
| Intravenous | 1100[1] | |
| Intraperitoneal | 2100[1] |
Table 2: this compound (MPN) Concentrations in Human Poisoning Cases
| Age (years) | Amount Ingested | Time to Onset of Symptoms (hours) | Serum MPN Concentration (ng/mL) | Reference |
| 2 | Large quantity of ginkgo seeds | 7-9 | 360 | [2] |
| 64 | ~50 roasted seeds with alcohol | 9.5 | >3000 nM (~550 ng/mL) at 10 hours post-ingestion | [3] |
Experimental Protocols
The following sections detail the methodologies employed in early studies to investigate Ginkgotoxin poisoning, from the isolation of the toxin to the characterization of its effects in vivo and in vitro.
Isolation and Characterization of this compound
The toxic principle from Ginkgo biloba seeds was first isolated and identified as this compound in the 1980s.
Experimental Protocol: Isolation of this compound
-
Extraction: Ground Ginkgo biloba seeds were extracted with hot water. A simple and effective method involved shaking the ground seeds with water at room temperature.[4] An earlier, more exhaustive method utilized a Soxhlet apparatus with boiling water for 4 hours.[5]
-
Purification: The aqueous extract was subjected to chromatographic techniques to isolate the active compound. While early papers do not provide exhaustive detail on the purification columns and solvent systems, later methods for analysis utilized reversed-phase liquid chromatography (LC).[5]
-
Structural Elucidation: The structure of the isolated toxic principle was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7][8] The identity was confirmed to be 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol, a 4'-O-methyl derivative of pyridoxine (Vitamin B6).
In Vivo Animal Models of Ginkgotoxin-Induced Seizures
Early research utilized rodent models to replicate the convulsive effects of Ginkgotoxin poisoning and to study its neurotoxic properties.
Experimental Protocol: Induction of Seizures in Mice with this compound
-
Animal Model: Male ddY mice (4-5 weeks old) were commonly used.[9]
-
Toxin Administration: this compound, dissolved in phosphate-buffered saline (PBS), was administered via intrathecal injection into the right lateral ventricle. Doses ranged from 5 to 80 nmol in a volume of 5 µL.[9]
-
Behavioral Observation: Following administration, mice were observed for behavioral changes, including hyperactivity (jumping, spinning) and the onset of seizures.[9] The duration of observation was typically 30 minutes.[9]
-
Neurochemical Analysis: After the observation period or at the onset of seizures, mice were euthanized, and brain tissue was harvested and frozen for subsequent neurochemical analysis. This included the quantification of this compound, its phosphorylated form (this compound-5'-phosphate), and various vitamin B6 vitamers and amino acids using High-Performance Liquid Chromatography (HPLC).[9]
In Vitro Assay for Pyridoxal Kinase Inhibition
The mechanism of Ginkgotoxin's neurotoxicity was elucidated through in vitro studies on its effect on pyridoxal kinase, a key enzyme in the vitamin B6 metabolic pathway.
Experimental Protocol: Pyridoxal Kinase Inhibition Assay
-
Enzyme Source: Recombinant homogeneous human pyridoxal kinase (EC 2.7.1.35) was used.[10]
-
Assay Buffer: The reaction was typically conducted in 10 mM HEPES buffer (pH 7.3) containing 100 mM KCl, 1 mM MgCl₂, 1 mM Mg-ATP, and 50 µg/mL BSA.[4]
-
Substrates and Inhibitor: The natural substrate, pyridoxal, was used in a concentration range of 10 to 600 µM.[4] this compound (ginkgotoxin) was introduced as the inhibitor.
-
Reaction Monitoring: The enzymatic activity was measured by monitoring the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal-5'-phosphate (PLP).[4] The reaction was carried out at 37°C in a microplate reader.[4]
-
Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Ki), the assay was performed with varying concentrations of both the substrate (pyridoxal) and the inhibitor (ginkgotoxin). The results demonstrated that ginkgotoxin acts as a competitive inhibitor of pyridoxal kinase.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Ginkgotoxin and the experimental workflows described in the early studies.
Caption: Mechanism of this compound neurotoxicity.
Caption: Experimental workflow for early Ginkgotoxin studies.
Mechanism of Action
Early studies converged on a central mechanism for Ginkgotoxin's neurotoxicity: the inhibition of vitamin B6 metabolism. This compound is a structural analog of pyridoxine (vitamin B6). It acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[10][11] PLP is an essential coenzyme for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate by glutamate decarboxylase (GAD).[3]
By competitively inhibiting pyridoxal kinase, Ginkgotoxin reduces the available pool of PLP. This, in turn, impairs the function of GAD, leading to decreased GABA synthesis. The resulting imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system is believed to be the underlying cause of the convulsions and other neurological symptoms observed in Ginkgotoxin poisoning.
Conclusion
The early investigations into this compound poisoning laid a crucial foundation for understanding the toxicology of this naturally occurring compound. Through a combination of meticulous isolation and characterization, the development of informative in vivo and in vitro experimental models, and careful observation of human poisoning cases, these pioneering studies successfully identified the causative agent, elucidated its mechanism of action as a competitive inhibitor of pyridoxal kinase, and established the basis for clinical management. This body of work continues to be relevant for researchers in toxicology, pharmacology, and drug development, serving as a case study in the investigation of natural product toxicity and highlighting the importance of understanding the biochemical basis of neurotoxic effects.
References
- 1. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. An Adult Case of Generalized Convulsions Caused by the Ingestion of Ginkgo biloba Seeds with Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Determination and Comparison of 4'- O-Methylpyridoxine Analogues in Ginkgo biloba Seeds at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s-igaku.umin.jp [s-igaku.umin.jp]
- 10. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Analysis of 4'-O-Methylpyridoxine in Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridine derivative structurally related to vitamin B6. Its natural occurrence in the plant kingdom, primarily within the genera Ginkgo and Albizia, presents significant interest for toxicological studies, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the distribution of MPN in plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic and toxicological pathways. The information is intended to serve as a foundational resource for researchers investigating this compound's physiological roles and potential pharmacological applications.
Introduction
This compound (MPN) is a naturally occurring neurotoxin that acts as a vitamin B6 antagonist.[1] Its presence in certain plant species, most notably Ginkgo biloba, has been linked to incidents of poisoning, characterized by symptoms ranging from gastrointestinal distress to seizures.[2] The structural similarity of MPN to pyridoxine allows it to interfere with vitamin B6 metabolism, leading to a cascade of neurological effects.[1] Understanding the distribution of this compound in the plant kingdom, along with robust methods for its detection and quantification, is crucial for ensuring the safety of botanical products and for exploring its potential as a pharmacological tool. This guide summarizes the current knowledge on the natural occurrence of MPN, provides detailed analytical methodologies, and visualizes its key biochemical pathways.
Natural Occurrence and Distribution
The presence of this compound has been confirmed in a limited number of plant genera, with the most significant concentrations found in Ginkgo biloba. It also occurs in the genus Albizia.[1]
Ginkgo biloba (Maidenhair Tree)
Ginkgo biloba is the most well-documented source of MPN. The compound is found in various parts of the plant, with the highest concentrations typically observed in the seeds. The leaves, which are commonly used in the preparation of dietary supplements, contain significantly lower amounts.[1][3] MPN also exists in a glycosylated form, this compound-5'-glucoside (MPNG), which can be more abundant than the free form in raw seeds and can be hydrolyzed to release MPN.[4]
Albizia Species
The presence of this compound has also been reported in the genus Albizia. Cell suspension cultures of Albizia tanganyicensis have been shown to produce MPN.[5] While comprehensive quantitative data across different Albizia species is not as extensive as for Ginkgo biloba, this genus is a confirmed source of the compound. Phytochemical studies of Albizia julibrissin have identified various bioactive compounds, and the genus is known to produce pyridine glycosides.[6][7]
Quantitative Data
The concentration of this compound and its glucoside varies significantly depending on the plant species, the part of the plant, and the processing methods. The following tables summarize the available quantitative data.
Table 1: Quantitative Occurrence of this compound (MPN) and this compound-5'-glucoside (MPNG) in Ginkgo biloba
| Plant Part | Compound | Concentration Range | Notes |
| Seeds (Raw) | MPN | 179 µg/g (total free) | Extraction with boiling water in a Soxhlet yielded this concentration.[8] |
| Seeds (Raw) | MPN & MPNG | Varies | MPNG is the main analog in raw seeds under optimal extraction conditions (0 °C, pH 2.5).[9] |
| Leaves | MPN | Lower than seeds | The toxin is present in leaves, which are used for extracts.[3] |
| Commercial Products | MPN | 17-64 µg/g (in 3 samples), 457 µg/g (in 1 sample) | Concentrations in powder from capsules.[8] |
Table 2: Occurrence of this compound (MPN) in Albizia Species
| Plant Species | Plant Part/Culture | Compound | Findings |
| Albizia tanganyicensis | Cell Suspension Culture | MPN | Production of MPN confirmed.[5] |
| Albizia julibrissin | Stem Bark | Not specified for MPN | Known to contain various bioactive compounds including lignans and saponins.[6][7] |
Experimental Protocols
Accurate quantification of this compound in plant matrices is essential for safety assessment and research purposes. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the most common analytical technique. A Gas Chromatography-Mass Spectrometry (GC-MS) method has also been developed.
Extraction of this compound from Plant Material
This protocol is a synthesis of commonly employed methods for the extraction of MPN from Ginkgo biloba seeds.
Materials and Reagents:
-
Ground plant material (e.g., Ginkgo biloba seeds)
-
Deionized water
-
Methanol (HPLC grade)
-
0.05M Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize and freeze-dry the plant material to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a suitable flask.
-
Add 20 mL of deionized water.
-
Extract using a Soxhlet apparatus with boiling water for 4 hours.[8] Alternatively, perform ultrasonic-assisted extraction at a controlled temperature (e.g., 40°C) for a defined period (e.g., 60 minutes).
-
-
Purification (optional but recommended):
-
Centrifuge the extract to pellet solid debris.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute MPN with methanol.
-
-
Sample for Analysis:
-
Evaporate the methanolic eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Quantification by HPLC with Fluorescence Detection
This method is highly sensitive and specific for MPN.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and 0.05M KH2PO4 (1:9, v/v), with the pH adjusted to 3.0 with phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 280 nm and emission at 370 nm.[8]
Calibration:
-
Prepare a series of standard solutions of MPN in the mobile phase at concentrations ranging from 10 to 100 ng/mL.[8]
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of MPN in the sample can be determined by interpolating its peak area on the calibration curve.
Signaling Pathways and Mechanism of Action
The neurotoxicity of this compound is primarily attributed to its interference with the vitamin B6 metabolic pathway, which is crucial for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]
Biosynthesis of this compound
MPN is a methylated derivative of pyridoxine (vitamin B6). Its biosynthesis in plants involves the de novo synthesis of the pyridoxine ring system, followed by a methylation step.[1]
Mechanism of Neurotoxicity
The primary molecular target of MPN is pyridoxal kinase, an enzyme essential for the conversion of dietary vitamin B6 into its biologically active form, pyridoxal 5'-phosphate (PLP).[2] PLP is a critical cofactor for numerous enzymatic reactions, including the synthesis of neurotransmitters.
By inhibiting pyridoxal kinase, MPN leads to a deficiency in PLP. This, in turn, impairs the function of glutamate decarboxylase, the enzyme responsible for converting the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA. The resulting imbalance between excitatory and inhibitory signaling in the brain leads to hyperexcitability and can manifest as seizures.[10][11]
Conclusion
This compound is a significant natural toxin with a well-defined mechanism of action. Its presence in Ginkgo biloba and Albizia species necessitates careful monitoring, especially in the context of herbal medicines and dietary supplements. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of MPN. Further research into the distribution of this compound across a wider range of plant species, as well as a deeper exploration of its potential interactions with other neuronal signaling pathways, will be valuable for both toxicological risk assessment and the discovery of new pharmacological probes. The provided diagrams of its biosynthesis and mechanism of action offer a clear visual summary for researchers in the field.
References
- 1. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 2. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical constituents from the stem bark of Albizia julibrissin and their SREBP-1c inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis and mechanism of action of Albizia julibrissin in depression treatment and clinical application of its formulae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Ginkgo biloba for the presence of ginkgotoxin and ginkgotoxin 5'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s-igaku.umin.jp [s-igaku.umin.jp]
- 11. researchgate.net [researchgate.net]
The Neuroactive Compound 4'-O-Methylpyridoxine: An In-depth Examination of its Inhibitory Effect on Gamma-Aminobutyric Acid (GABA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in the seeds of Ginkgo biloba, has been identified as a potent antagonist of vitamin B6. This antagonism directly impacts the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). The principal mechanism of action involves the competitive inhibition of pyridoxal kinase, leading to a deficiency in pyridoxal-5'-phosphate (PLP), a critical coenzyme for glutamate decarboxylase (GAD). The subsequent reduction in GAD activity results in diminished GABA levels, creating an excitatory/inhibitory neurotransmitter imbalance that can manifest as seizures and other neurological symptoms. This technical guide provides a comprehensive overview of the biochemical pathways, quantitative effects, and experimental methodologies related to the impact of this compound on GABAergic systems.
Introduction
This compound (MPN), also known as ginkgotoxin, is a naturally occurring derivative of vitamin B6.[1] Its structural similarity to pyridoxine, a form of vitamin B6, is the basis for its antagonistic effects on vitamin B6 metabolism.[2] The consumption of raw or improperly prepared Ginkgo biloba seeds has been associated with neurotoxic effects, primarily due to the presence of MPN.[2] These effects are largely attributed to the disruption of GABA synthesis.[3] Understanding the precise mechanism by which MPN interferes with the GABAergic system is crucial for toxicological assessments and the development of potential therapeutic interventions.
Mechanism of Action: Interference with Vitamin B6 Metabolism and GABA Synthesis
The neurotoxic effects of this compound are a direct consequence of its interference with the vitamin B6 metabolic pathway, which is essential for the synthesis of GABA.
Inhibition of Pyridoxal Kinase
The primary molecular target of MPN is pyridoxal kinase.[2][4] This enzyme is responsible for the phosphorylation of pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[5] MPN acts as a competitive inhibitor of pyridoxal kinase, effectively reducing the intracellular pool of PLP.[4][6] In vitro studies have shown that MPN can serve as an alternative substrate for pyridoxal kinase, leading to the formation of this compound-5'-phosphate (MPNP) and further depleting the enzyme's capacity to produce PLP.[1][7]
Downstream Inhibition of Glutamate Decarboxylase
Pyridoxal-5'-phosphate is an indispensable coenzyme for glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.[7][8] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA.[8] The reduction in PLP levels caused by MPN's inhibition of pyridoxal kinase leads to decreased GAD activity.[9][10] This impairment of GAD function results in a significant reduction in the synthesis of GABA.[9]
Quantitative Data on the Effects of this compound
Multiple studies have quantified the impact of MPN on GABA levels and related biochemical markers in both in vivo and in vitro models.
In Vivo Studies
| Study Model | Administration Route | Dosage | Brain Region | Observed Effect | Reference |
| Mouse | Oral (pretreatment) | 30 mg/kg | Hippocampus, Cerebral Cortex | Significant decrease in GABA levels and GAD activity. | [9] |
| Mouse | Intrathecal | 5-80 nmol | Brain | Negative correlation between MPN dose/body weight and GABA/Glu ratio (p=0.004). Decreased PLP and GABA/Glu ratio in hyperactive mice. | [3][11] |
| Rat | Intravenous | 5 mg/kg | Plasma | Significant decrease in PLP concentration. | [5][12] |
| Rat | Intragastric | 50 mg/kg BW for 15 days | Brain, Heart | Pathological changes. | [13] |
In Vitro Studies
| Cell Line | Parameter | Value | Reference |
| Human Gastric Epithelial (GES-1) | IC50 (Cytotoxicity) | 127.80 µM | [1][14] |
| Human Gastric Epithelial (GES-1) | Apoptosis (100 µM MPN) | 43.80% | [1][14] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of this compound.
In Vivo Murine Model of MPN-Induced GABA Depletion
-
Animal Model: Male ddY mice.
-
Treatment:
-
Control group: Vehicle administration.
-
MPN group: Intrathecal administration of this compound (5-80 nmol).
-
-
Behavioral Analysis: Observation for hyperactivity and seizure activity for 30 minutes post-administration.
-
Biochemical Analysis:
-
Euthanasia and brain tissue collection.
-
Homogenization of brain tissue.
-
Measurement of GABA and glutamate concentrations using high-performance liquid chromatography (HPLC).
-
Determination of pyridoxal-5'-phosphate (PLP) levels via HPLC.
-
Calculation of the GABA/Glutamate ratio.
-
-
Statistical Analysis: Correlation analysis between MPN dose/body weight and biochemical parameters. Student's t-test for comparisons between control and hyperactive groups.[7][15]
In Vitro Cytotoxicity Assay
-
Cell Line: Human gastric epithelial cells (GES-1).
-
Treatment: Incubation with varying concentrations of this compound (e.g., up to 100 µM).
-
Assay:
-
Cell proliferation assay (e.g., MTT or WST-1) to determine cell viability.
-
Flow cytometry analysis with Annexin V and Propidium Iodide staining to quantify apoptosis.
-
-
Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) for cytotoxicity and determination of the percentage of apoptotic cells.[1][14]
Conclusion
References
- 1. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 5. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s-igaku.umin.jp [s-igaku.umin.jp]
- 8. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Bilobalide prevents reduction of gamma-aminobutyric acid levels and glutamic acid decarboxylase activity induced by 4-O-methylpyridoxine in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 4'-O-Methylpyridoxine in Human Serum using HPLC-UV
Abstract
This application note describes a detailed protocol for the quantification of 4'-O-Methylpyridoxine (MPN) in human serum using a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. MPN is a neurotoxic compound found in Ginkgo biloba seeds and its quantification in serum is crucial for diagnosing and managing poisoning cases. The presented method involves a straightforward sample preparation procedure followed by reversed-phase HPLC analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for MPN analysis in a clinical or research setting.
Introduction
This compound (MPN), also known as ginkgotoxin, is a vitamin B6 antagonist present in the seeds of the Ginkgo biloba tree.[1] Ingestion of ginkgo seeds can lead to poisoning, with symptoms ranging from vomiting and diarrhea to seizures and loss of consciousness.[2][3] The toxicity of MPN stems from its interference with vitamin B6 metabolism. Specifically, MPN inhibits the enzyme pyridoxal kinase, which is essential for the conversion of vitamin B6 into its active form, pyridoxal 5'-phosphate (PLP).[4][5] PLP is a critical coenzyme for over 140 enzymatic reactions, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[6][7] A deficiency in PLP disrupts the balance between excitatory and inhibitory neurotransmitters, leading to the neurological symptoms observed in ginkgo seed poisoning.[3][5]
Given the potential for severe toxicity, a rapid and accurate method for quantifying MPN in serum is essential for clinical diagnosis and patient management. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible analytical technique for this purpose. This application note provides a comprehensive protocol for MPN quantification in serum, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound (MPN) standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (85%)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade)
-
Human serum (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (C18, e.g., Isolute C18)[8]
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
pH meter
Sample Preparation: Protein Precipitation
-
To 200 µL of serum sample in a microcentrifuge tube, add 200 µL of 6% perchloric acid.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
Sample Preparation: Solid-Phase Extraction (SPE)
For enhanced sample cleanup and concentration, an SPE protocol can be employed.
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Deproteinize the serum sample as described in the protein precipitation protocol (steps 1-3).
-
Load the supernatant from the deproteinized serum onto the conditioned SPE cartridge.[9]
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elute the MPN from the cartridge with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
HPLC-UV Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 10:90 (v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 290 nm[8]
Calibration Curve
-
Prepare a stock solution of MPN in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.[8]
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of MPN.
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method for MPN quantification based on literature values.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| HPLC Column | C18 Reversed-Phase | [8] |
| Mobile Phase | Acetonitrile:10 mM KH₂PO₄ (pH 3.0) (10:90) | [8] |
| Flow Rate | 1.0 mL/min | |
| UV Wavelength | 290 nm | [8] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [8] |
| Mean Recovery | 92.9 ± 6.1% | [8] |
| Limit of Detection (LOD) | ~0.5 ng | [8] |
Note: For higher sensitivity, fluorescence detection can be used with an excitation wavelength of 290 nm and an emission wavelength of 400 nm, achieving a limit of detection as low as 5 pg.[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC-UV quantification of this compound in serum.
Signaling Pathway of this compound Toxicity
Caption: Mechanism of this compound neurotoxicity via inhibition of Vitamin B6 metabolism.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accessible approach for the quantification of this compound in human serum. The protocol, including a straightforward sample preparation and robust chromatographic conditions, is suitable for clinical and research laboratories. Understanding the mechanism of MPN toxicity highlights the importance of its accurate measurement for the diagnosis and management of Ginkgo biloba seed poisoning.
References
- 1. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s-igaku.umin.jp [s-igaku.umin.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [Studies on the constituents of edible and medicinal plants. IV. Determination of 4-O-methylpyridoxine in serum of the patient with gin-nan food poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4'-O-Methylpyridoxine in Plant Extracts by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the detection and quantification of 4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a neurotoxin found in the seeds and leaves of Ginkgo biloba. As an anti-vitamin B6, it can induce seizures and other neurological symptoms. This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data interpretation, intended for researchers, scientists, and professionals in drug development and natural product safety.
Introduction
This compound (MPN) is a naturally occurring neurotoxin and a structural analog of vitamin B6, found in plants such as Ginkgo biloba.[1][2] Its consumption, particularly of raw or improperly prepared Ginkgo seeds, can lead to poisoning, characterized by symptoms ranging from vomiting and irritability to severe convulsions.[1][3] The toxicity of MPN stems from its action as a vitamin B6 antagonist.[2] Specifically, MPN inhibits pyridoxal kinase, an essential enzyme for the conversion of vitamin B6 into its active form, pyridoxal-5'-phosphate (PLP).[4] PLP is a critical coenzyme for glutamate decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[3][5][6] A deficiency in PLP leads to reduced GABA synthesis, creating an excitatory/inhibitory neurotransmitter imbalance that can result in seizures.[3][7]
Given the potential for toxicity, accurate and sensitive methods for the quantification of MPN in plant materials and derived products are crucial for quality control and safety assessment. This application note describes a selective and sensitive LC-MS/MS method for the determination of MPN in plant extracts.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
The extraction procedure is critical for the accurate quantification of MPN and its glycoside, this compound-5'-glucoside (MPNG), which can be hydrolyzed to MPN by endogenous enzymes during extraction.[6][8]
Materials:
-
Dried and powdered plant material (e.g., Ginkgo biloba seeds or leaves)
-
Deionized water
-
Silver fluoride (AgF) solution (25 mmol/L) (Optional, as an enzyme inhibitor)[6][8]
-
Methanol, HPLC grade
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 100 mg of the homogenized and dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of deionized water. For inhibition of enzymatic hydrolysis of MPNG to MPN, use a 25 mmol/L silver fluoride solution as the extraction solvent.[6][8]
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the sample in a water bath at 40°C for 100 minutes with intermittent vortexing.[9][10]
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: 1.5 L/min
-
Drying Gas Flow: 15 L/min
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound (MPN): Precursor ion m/z 184.1 -> Product ions (Quantifier and Qualifier, to be determined by direct infusion of a standard)
-
Internal Standard (e.g., ¹³C-labeled MPN): To be determined based on the standard.
-
Data Presentation
The following tables summarize quantitative data for this compound found in the literature.
Table 1: Quantitative Analysis of this compound in Ginkgo Biloba Seeds
| Sample Type | Extraction Method | Analytical Method | Concentration (µg/g) | Reference |
| Dried Ginkgo Seeds | Shaking with water | LC-UV/Fluorescence | up to 25 | [11] |
| Ground Ginkgo Seeds | Boiling water Soxhlet | LC-Fluorescence | 179 | [9] |
| Freeze-dried Ginkgo Seeds Powder | Water at 40°C | HPLC | 1933 (µg/g) | [9][10] |
| Raw Ginkgo Seeds | Not specified | HPLC | 173 - 400 | [1] |
Table 2: Recovery Rates of this compound
| Matrix | Spiking Level | Recovery Rate (%) | Analytical Method | Reference |
| Dried Ginkgo Seeds | Not specified | 76 | LC-UV/Fluorescence | [11] |
| Ginkgo Powder (Capsule) | Not specified | 81 | LC-UV/Fluorescence | [11] |
| Human Serum | 0.1 µg/mL | 90.0 | GC-MS | [12][13] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Signaling Pathway of this compound Toxicity
Caption: Mechanism of this compound neurotoxicity.
Conclusion
The LC-MS/MS method outlined in this application note provides a selective and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis, combined with the presented quantitative data, offers a valuable resource for laboratories involved in the safety and quality control of botanical products, particularly those derived from Ginkgo biloba. The provided diagrams illustrate the experimental process and the toxicological pathway, aiding in the comprehensive understanding of the analysis and the compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Ginkgo biloba for the presence of ginkgotoxin and ginkgotoxin 5'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-O-methylpyridoxine using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds of the Ginkgo biloba tree.[1] It acts as an antagonist to vitamin B6, a critical nutrient for various metabolic processes, including the synthesis of neurotransmitters.[2][3] The primary mechanism of MPN's toxicity involves the inhibition of pyridoxal kinase, an enzyme essential for converting pyridoxine (vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (PLP).[4] A deficiency in PLP disrupts the function of numerous enzymes, most notably glutamate decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[5] This disruption of GABAergic neurotransmission can lead to severe neurological symptoms, including seizures.[1][2][3]
Accurate and sensitive quantification of MPN in biological matrices is crucial for toxicological studies, clinical diagnosis of Ginkgo seed poisoning, and for ensuring the safety of Ginkgo-derived products used in the pharmaceutical and nutraceutical industries. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for the analysis of MPN. This document provides detailed application notes and protocols for the determination of 4-O-methylpyridoxine in serum samples using GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of 4-O-methylpyridoxine, primarily based on the work of Fujisawa et al. (2002).[2]
Table 1: Calibration Curve and Detection Limit for TFA-derivatized MPN [2]
| Parameter | Value |
| Linear Range | 100 pg - 10 ng |
| Correlation Coefficient (r) | 0.999 |
| Detection Limit (S/N = 5) | 50 pg |
Table 2: Recovery of MPN from Human Serum [2]
| Spiked MPN Concentration (µg/mL) | Mean Recovery (%) (n=5) | Coefficient of Variation (CV, %) |
| 0.01 | 86.1 | 17.0 |
| 0.1 | 90.0 | 9.8 |
Experimental Protocols
This section details the methodologies for the extraction, derivatization, and GC-MS analysis of 4-O-methylpyridoxine from serum samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from Fujisawa et al. (2002).[2]
Materials:
-
Human serum sample
-
C18 solid-phase extraction cartridges
-
Methanol
-
Deionized water
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the human serum sample onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the 4-O-methylpyridoxine from the cartridge with 5 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C.
Derivatization: Trifluoroacetylation (TFA)
This protocol is adapted from Fujisawa et al. (2002).[2]
Materials:
-
Dried sample extract from SPE
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate
-
Heating block or water bath
-
Vials with screw caps
Procedure:
-
To the dried sample extract in a vial, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Tightly cap the vial and heat at 50°C for 5 minutes.
-
Cool the vial to room temperature.
-
Carefully evaporate the remaining TFAA under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis. The TFA-derivatized MPN is reported to be stable for at least 6 hours at room temperature.[2]
GC-MS Analysis
The following GC-MS parameters are based on the method described by Fujisawa et al. (2002).[2]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-17A with QP-5000)
GC Conditions:
-
Column: HP-5 capillary column (or equivalent)
-
Carrier Gas: Helium
-
Injector: Split/splitless injector, operated in splitless mode for 2 minutes
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 20°C/minute to 300°C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM)
-
Monitored Ion (for SIM): m/z 343 (base ion of TFA-derivatized MPN)[2]
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 4-O-methylpyridoxine.
Signaling Pathway of 4-O-methylpyridoxine Toxicity
Caption: Mechanism of 4-O-methylpyridoxine neurotoxicity.
References
- 1. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Inducing Seizures in Zebrafish Larvae Using 4'-O-Methylpyridoxine (Ginkgotoxin)
Introduction
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxin naturally found in the seeds and leaves of the Ginkgo biloba tree.[1][2] It functions as an antivitamin B6, inducing seizures by disrupting the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying epilepsy and conducting high-throughput screening for anti-epileptic drugs (AEDs) due to its genetic tractability, rapid development, and physiological similarity to mammals.[5][6]
This application note provides a detailed protocol for establishing a chemically-induced seizure model in zebrafish larvae using MPN. Unlike broad-spectrum channel modulators like pentylenetetrazole (PTZ), the MPN model offers a distinct mechanism of action rooted in metabolic disruption, providing a complementary tool for epilepsy research and drug discovery.[1][7] This model is particularly useful for investigating vitamin B6-dependent epilepsies and screening compounds that may restore GABAergic homeostasis.
Mechanism of Action
This compound induces seizures by competitively inhibiting pyridoxal kinase, a critical enzyme in the vitamin B6 metabolic pathway.[3][8] This inhibition leads to a deficiency of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[9] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate (an excitatory neurotransmitter) into GABA (the primary inhibitory neurotransmitter in the central nervous system).[8] The resulting reduction in GABA synthesis leads to an imbalance between excitatory and inhibitory signals, culminating in neuronal hyperexcitability and seizure activity.[4]
References
- 1. Zebrafish larvae exposed to ginkgotoxin exhibit seizure-like behavior that is relieved by pyridoxal-5′-phosphate, GABA and anti-epileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Gingko Induced Seizures [ebmconsult.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Zebrafish as a robust preclinical platform for screening plant-derived drugs with anticonvulsant properties—a review [frontiersin.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. s-igaku.umin.jp [s-igaku.umin.jp]
- 9. An Adult Case of Generalized Convulsions Caused by the Ingestion of Ginkgo biloba Seeds with Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 4'-O-Methylpyridoxine-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in Ginkgo biloba seeds, is an antivitamin B6 agent.[1][2] Its neurotoxicity stems from the inhibition of pyridoxal kinase, an essential enzyme for the formation of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[3] PLP is a critical cofactor for glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate, the primary excitatory neurotransmitter, into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Inhibition of PLP synthesis by MPN leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance and resulting in neurotoxic effects such as hyperactivity and convulsions.[5][6][7] This document provides a detailed protocol for inducing and evaluating MPN-induced neurotoxicity in vivo, encompassing experimental design, behavioral assessments, biochemical analyses, and histopathological evaluation.
Signaling Pathway of this compound Neurotoxicity
Caption: Mechanism of this compound (MPN) neurotoxicity.
Experimental Workflow
Caption: Experimental workflow for in vivo MPN neurotoxicity studies.
Experimental Protocols
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the commencement of experiments.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound (MPN) Preparation and Administration
-
Preparation: Dissolve MPN in sterile saline (0.9% NaCl). The concentration should be adjusted to deliver the desired dose in a volume of 5-10 ml/kg for intragastric administration in rats or 5 µl for intrathecal administration in mice.
-
Administration Routes:
Experimental Groups and Dosage
| Group | Animal Model | Administration Route | Dosage | Duration |
| Control | Rat/Mouse | Intragastric/Intrathecal | Vehicle (Saline) | Matched to treatment groups |
| Low Dose MPN | Rat | Intragastric | 10 mg/kg BW | 15 days |
| Mid Dose MPN | Rat | Intragastric | 30 mg/kg BW | 15 days |
| High Dose MPN | Rat | Intragastric | 50 mg/kg BW | 15 days |
| Acute MPN | Mouse | Intrathecal | 5-80 nmol | Single dose |
Note: Dosages should be optimized in pilot studies to determine the dose that induces desired neurotoxic effects without causing excessive mortality.
Behavioral Assessments
Behavioral assessments should be conducted at specified time points following MPN administration.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.
-
Seizure Scoring (for acute studies): Observe animals continuously for the first 30-60 minutes post-intrathecal administration and score seizure activity based on a standardized scale (e.g., Racine scale).
-
Rota-rod Test: To evaluate motor coordination and balance.
-
Grip Strength Test: To measure muscle strength.
Sample Collection and Preparation
-
Euthanasia: At the end of the experimental period, euthanize animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Brain Tissue Collection: Rapidly dissect the brain on an ice-cold surface. For biochemical analysis, immediately freeze the desired brain regions (e.g., frontal cortex, hippocampus, cerebellum) in liquid nitrogen and store at -80°C. For histopathology, proceed with perfusion fixation.
Biochemical Analysis: GABA and Glutamate Measurement
This protocol is adapted from established HPLC and GC-MS/MS methods for neurotransmitter analysis in rodent brain tissue.[9][10][11]
-
Tissue Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to precipitate proteins.
-
Supernatant Collection: Collect the supernatant for derivatization.
-
Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde (OPA)) for HPLC analysis or a suitable agent for GC-MS/MS.
-
Chromatographic Analysis:
-
HPLC with Fluorescence Detection: Separate the derivatized amino acids on a reverse-phase C18 column with a suitable mobile phase. Detect and quantify GABA and glutamate based on their retention times and fluorescence intensity compared to standards.
-
GC-MS/MS: Analyze the derivatized samples for the quantification of GABA and glutamate.
-
-
Data Analysis: Express GABA and glutamate concentrations as µmol/g of tissue or µmol/mg of protein. Calculate the GABA/Glutamate ratio.
| Parameter | Control Group (Vehicle) | MPN-Treated Group (Example) |
| Brain PLP Concentration | Normal | Significantly Decreased[5] |
| Brain GABA Concentration | Normal | Significantly Decreased[12] |
| Brain Glutamate Concentration | Normal | May be elevated[12] |
| Brain GABA/Glutamate Ratio | Normal | Significantly Decreased[5][6] |
Histopathological Evaluation
-
Perfusion and Fixation: Transcardially perfuse the animals with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Tissue Processing: Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain into coronal sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To observe general morphology and identify neuronal damage, such as pyknotic nuclei and eosinophilic cytoplasm.
-
Immunohistochemistry: Use specific antibodies to detect markers of neurotoxicity. A key marker is Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis, a hallmark of neuronal injury.
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify neuronal loss and gliosis in specific brain regions (e.g., frontal cortex, hippocampus).
Data Presentation and Interpretation
All quantitative data from behavioral, biochemical, and histopathological assessments should be presented in clearly structured tables and graphs. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the differences between control and MPN-treated groups.
The expected outcome of this protocol is the induction of a dose-dependent neurotoxicity characterized by behavioral abnormalities, a significant decrease in the brain GABA/glutamate ratio, and observable histopathological changes in the brain. These findings will provide valuable insights into the mechanisms of MPN-induced neurotoxicity and can be utilized for the screening and evaluation of potential neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. s-igaku.umin.jp [s-igaku.umin.jp]
- 6. researchgate.net [researchgate.net]
- 7. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin B6-dependent seizures: pathology and chemical findings in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Testing 4'-O-Methylpyridoxine Inhibition of Pyridoxal Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal kinase (PDXK) is a critical enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2][3] PLP is an essential cofactor for numerous enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[4] Given its central role in cellular metabolism, PDXK has emerged as a potential therapeutic target for various diseases. 4'-O-Methylpyridoxine (also known as ginkgotoxin), a neurotoxin found in the seeds of Ginkgo biloba, has been identified as an inhibitor of pyridoxal kinase.[5][6] Understanding the inhibitory mechanism and quantifying the potency of this compound is crucial for drug development and toxicology studies.
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on pyridoxal kinase activity. The described method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and specific quantification of the enzymatic product, pyridoxal 5'-phosphate (PLP).
Signaling Pathway
Pyridoxal kinase is a key enzyme in the vitamin B6 metabolism pathway. It catalyzes the ATP-dependent phosphorylation of the vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) to their respective 5'-phosphate esters. The primary product, pyridoxal 5'-phosphate (PLP), is the biologically active form of vitamin B6. This compound acts as a competitive inhibitor by binding to the active site of pyridoxal kinase, thereby preventing the phosphorylation of its natural substrates.
Experimental Workflow
The experimental workflow for assessing the inhibition of pyridoxal kinase by this compound involves several key steps, from reagent preparation to data analysis. The following diagram outlines the logical sequence of the assay.
Quantitative Data Summary
The inhibitory potential of this compound against pyridoxal kinase has been quantified in previous studies. The following table summarizes the key kinetic parameters.
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | Ki | 3 µM | Not Specified | [7] |
| This compound | Km | 4.95 µM | Human (recombinant) | [1] |
| Pyridoxal | Km | 58.7 µM | Human (recombinant) | [1] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Pyridoxal Kinase (PDXK)
-
Substrate: Pyridoxal Hydrochloride
-
Co-substrate: Adenosine 5'-triphosphate (ATP) magnesium salt
-
Inhibitor: this compound
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.0)
-
Divalent Cation: 10 mM MgCl₂
-
Reaction Termination Solution: 10% (w/v) Trichloroacetic Acid (TCA)
-
Mobile Phase A (UPLC-MS/MS): 0.1% Formic Acid in Water
-
Mobile Phase B (UPLC-MS/MS): 0.1% Formic Acid in Acetonitrile
-
Internal Standard: [¹³C₄,¹⁵N₂]Pyridoxal 5'-phosphate
-
Equipment:
-
UPLC-MS/MS system
-
Analytical balance
-
pH meter
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or water bath
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Preparation of Solutions
-
1 M Potassium Phosphate Buffer (pH 7.0): Prepare a 1 M stock solution and adjust the pH to 7.0.
-
100 mM Potassium Phosphate Assay Buffer: Dilute the 1 M stock to a final concentration of 100 mM and add 10 mM MgCl₂.
-
10 mM Pyridoxal Stock Solution: Dissolve pyridoxal hydrochloride in the assay buffer to a final concentration of 10 mM.
-
10 mM ATP Stock Solution: Dissolve ATP magnesium salt in the assay buffer to a final concentration of 10 mM.
-
10 mM this compound Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 10 mM. Prepare serial dilutions in assay buffer to obtain a range of inhibitor concentrations for the IC₅₀ determination (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Enzyme Working Solution: Dilute the recombinant human PDXK in cold assay buffer to a final concentration of 10 µg/mL. Keep on ice.
-
Internal Standard Solution: Prepare a 1 µM solution of [¹³C₄,¹⁵N₂]Pyridoxal 5'-phosphate in 10% TCA.
In Vitro Inhibition Assay Protocol
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:
-
70 µL of 100 mM Potassium Phosphate Assay Buffer (pH 7.0)
-
10 µL of Pyridoxal solution (final concentration will be 1 mM)
-
10 µL of this compound solution at various concentrations (or assay buffer for the no-inhibitor control).
-
10 µL of PDXK enzyme working solution (final concentration will be 1 µg/mL).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP solution (final concentration will be 1 mM).
-
Vortex briefly and incubate the reaction mixture at 37°C for 30 minutes in a thermomixer.
-
-
Reaction Termination:
-
Terminate the reaction by adding 100 µL of ice-cold 10% TCA containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Sample Preparation for UPLC-MS/MS:
-
Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
UPLC-MS/MS Analysis of Pyridoxal 5'-Phosphate (PLP)
-
Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC HSS T3).
-
Mobile Phase Gradient:
-
0-1 min: 2% B
-
1-3 min: 2-98% B
-
3-4 min: 98% B
-
4-4.1 min: 98-2% B
-
4.1-5 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transition for PLP: m/z 248.0 → 150.0
-
MRM Transition for Internal Standard: m/z 253.0 → 155.0
-
Data Analysis
-
Integrate the peak areas for both PLP and the internal standard.
-
Calculate the ratio of the PLP peak area to the internal standard peak area for each sample.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signalinhibitor / Signalcontrol)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Conclusion
This document provides a comprehensive guide for performing an in vitro assay to evaluate the inhibitory activity of this compound against pyridoxal kinase. The detailed protocol, from reagent preparation to data analysis, coupled with the provided diagrams and quantitative data, offers a robust framework for researchers in drug discovery and toxicology. The use of a highly specific and sensitive UPLC-MS/MS method for product quantification ensures reliable and accurate results.
References
- 1. Hemmung der menschlichen Pyridoxal-Kinase durch Ginkgotoxin (4'-O-Methylpyridoxin) aus <i>Ginkgo biloba</i> L. [bonndoc.ulb.uni-bonn.de]
- 2. mybiosource.com [mybiosource.com]
- 3. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application of 4'-O-Methylpyridoxine in Epilepsy Research Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridoxine antimetabolite found in the seeds and leaves of the Ginkgo biloba tree.[1][2][3] Its potent proconvulsant activity makes it a valuable tool in epilepsy research for inducing seizures in various animal models.[4][5][6] MPN-induced seizures are primarily attributed to its interference with vitamin B6 metabolism, leading to a reduction in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][7] This application note provides a comprehensive overview of the use of MPN in epilepsy research, including its mechanism of action, experimental protocols for seizure induction in animal models, and a summary of its quantitative effects.
Mechanism of Action
This compound exerts its proconvulsant effects by competitively inhibiting pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[1][3][8] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[7][9] By reducing the availability of PLP, MPN leads to decreased GAD activity, resulting in lower brain GABA levels.[4][9] This disruption of the excitatory/inhibitory balance, with reduced GABAergic inhibition and a relative excess of the excitatory neurotransmitter glutamate, lowers the seizure threshold and can induce spontaneous seizures.[1][7]
Signaling Pathway of this compound Action
References
- 1. Ginkgotoxin Induced Seizure Caused by Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Zebrafish larvae exposed to ginkgotoxin exhibit seizure-like behavior that is relieved by pyridoxal-5'-phosphate, GABA and anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Gingko Induced Seizures [ebmconsult.com]
- 8. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s-igaku.umin.jp [s-igaku.umin.jp]
Solid-Phase Extraction of 4'-O-Methylpyridoxine from Ginkgo Seeds: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds of the Ginkgo biloba tree. Structurally related to vitamin B6 (pyridoxine), MPN acts as an antivitamin by interfering with the biosynthesis and function of pyridoxal phosphate (PLP), a critical coenzyme in numerous metabolic pathways, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Ingestion of ginkgo seeds containing high levels of MPN can lead to symptoms ranging from vomiting and irritability to convulsions and loss of consciousness. The isolation and purification of MPN are essential for toxicological studies, the development of analytical standards, and research into its mechanism of action. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from ginkgo seeds, a method offering a more efficient and selective purification compared to traditional liquid-liquid extraction.
Quantitative Data on this compound Content in Ginkgo Seeds
The concentration of this compound (MPN) and its glucoside (MPNG) in ginkgo seeds can vary significantly depending on the cultivar, growth stage, and processing methods. The following table summarizes quantitative data from various studies.
| Preparation Method | This compound (MPN) Content (µg/g) | Total MPN Content (including MPNG) (µg/g) | Reference |
| Raw Seeds (Mature Stage, 'Fozhi-10' cultivar) | - | 295.62 | |
| Raw Seeds (Mature Stage, 'Maling-15' cultivar) | - | 249.30 | |
| Raw Seeds (Mature Stage, 'Maling-10' cultivar) | - | 267.85 | |
| Extraction with distilled water at 40°C for 100 min | 1.933 (µg/mg) | - | |
| Extraction with boiling water (Soxhlet, 4 hours) | 179 | - | |
| Shaking with water at room temperature | Up to 25 (in vacuum packaged/canned nuts) | - | |
| Heat treatment (90-150°C) | Decreased from 371.56 to 76.84 | - |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from ginkgo seeds using solid-phase extraction.
Sample Preparation: Initial Aqueous Extraction
Objective: To extract MPN and other water-soluble compounds from ginkgo seeds while minimizing the co-extraction of lipids and ginkgolic acids.
Materials:
-
Fresh or dried ginkgo seeds
-
Deionized water
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
Procedure:
-
Seed Preparation: If using fresh seeds, remove the fleshy outer layer (sarcotesta) and the hard shell. For dried seeds, proceed directly to the next step.
-
Homogenization: Weigh 10 g of the ginkgo seed kernels and grind them into a fine powder using a mortar and pestle or a blender.
-
Extraction: Transfer the powder to a beaker and add 100 mL of deionized water (a 1:10 solid-to-liquid ratio).
-
Incubation: Stir the mixture at 40°C for 100 minutes. This condition has been shown to yield a high extraction amount of MPN.
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. This filtered aqueous extract is now ready for solid-phase extraction.
Solid-Phase Extraction (SPE) Protocol
Objective: To isolate and concentrate this compound from the aqueous extract using a C18 SPE cartridge. The non-polar C18 stationary phase will retain MPN while allowing more polar impurities to pass through.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg bed weight)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Diethyl ether
-
Filtered aqueous ginkgo seed extract
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 5 mL of deionized water to equilibrate the column. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 10 mL of the filtered aqueous ginkgo seed extract onto the conditioned cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove highly polar, water-soluble impurities.
-
Subsequently, wash the cartridge with 5 mL of diethyl ether to elute non-polar impurities such as some lipids and ginkgolic acids.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 10 mL of methanol through the column. Collect the eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) for further characterization or use. A recovery rate of approximately 90% can be expected with this method.
-
Visualizations
Experimental Workflow
Standardized Method for 4'-O-Methylpyridoxine Quantification: An Application Note and Protocol
Introduction
4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds and, to a lesser extent, the leaves of the Ginkgo biloba tree.[1] As an antivitamin B6, MPN competitively inhibits pyridoxal kinase, an essential enzyme for the formation of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[2] This inhibition can disrupt neurotransmitter synthesis, leading to neurological symptoms such as seizures.[1][2] The presence of MPN and its glucoside, this compound-5'-glucoside (MPNG), in food products and herbal supplements derived from Ginkgo biloba necessitates a reliable and standardized method for their quantification to ensure consumer safety and for research in toxicology and drug development.[3][4]
This application note provides a detailed protocol for a standardized method to quantify this compound in various matrices, including biological fluids (serum) and plant materials (Ginkgo biloba seeds). The method utilizes High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accessible and sensitive technique.[5][6][7]
Principle
This method involves the extraction of this compound from the sample matrix, followed by separation and quantification using reverse-phase HPLC with fluorescence detection. The intrinsic fluorescence of MPN allows for sensitive and selective detection.[5][8] For the analysis of total MPN content, a hydrolysis step using β-glucosidase can be incorporated to convert MPNG to MPN.[9]
Materials and Reagents
-
This compound (MPN) reference standard (purity ≥95%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (KH2PO4)
-
Phosphoric acid
-
Trichloroacetic acid (TCA)
-
β-Glucosidase from almonds
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.05 M KH2PO4 buffer (pH 3.0, adjusted with phosphoric acid) (10:90, v/v).[6]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[10]
-
Fluorescence Detector Wavelengths: Excitation at 290 nm and Emission at 400 nm.[5][7]
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of MPN (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the mobile phase. These will be used to construct a calibration curve.
Sample Preparation
-
Deproteinization: To 1 mL of serum, add 100 µL of 20% trichloroacetic acid (TCA). Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[7]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the deproteinization step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the MPN with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before HPLC injection.
-
-
Homogenization and Extraction:
-
Grind the Ginkgo biloba seeds into a fine powder.
-
To 1 g of the powder, add 10 mL of water. To prevent the enzymatic conversion of MPNG to MPN, 25 mmol/L silver fluoride can be added to the extraction water.[3][4]
-
Shake the mixture at room temperature for 1 hour.[9]
-
Centrifuge at 5,000 x g for 15 minutes.
-
-
Optional: Hydrolysis for Total MPN Quantification:
-
To 1 mL of the supernatant, add β-glucosidase and incubate at 37°C for 1 hour to hydrolyze MPNG to MPN.[6]
-
-
Purification:
-
Pass the supernatant (or the hydrolyzed solution) through a C18 SPE cartridge as described in section 5.2.1.
-
Reconstitute the dried eluate in 500 µL of mobile phase.
-
Filter through a 0.45 µm syringe filter before HPLC injection.
-
Data Presentation and Analysis
Calibration Curve
A linear relationship should be obtained for the MPN standard solutions within the injection range of 10 pg to 10 ng.[5][8]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method based on published data.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | [5][7] |
| Mobile Phase | Methanol:0.05M KH2PO4 (pH 3.0) (10:90) | [6] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | Fluorescence (Ex: 290 nm, Em: 400 nm) | [5][7] |
| Injection Volume | 20 µL | - |
| Column Temperature | 30 °C | [10] |
Table 2: Performance Characteristics of the HPLC Method
| Parameter | Value | Reference |
| Linearity Range | 1 ng/mL - 1.0 µg/mL | [5][8] |
| Limit of Detection (LOD) | 5 pg (injected) | [5][8] |
| Recovery from Serum | 92.5% | [5][8] |
| Recovery from Ginkgo Seeds | 76% - 81% | [9] |
| Analysis Time | Approximately 30 minutes | [5][8] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway Inhibition
Caption: Inhibition of Vitamin B6 metabolism by this compound.
Conclusion
The described HPLC method with fluorescence detection provides a robust and sensitive approach for the standardized quantification of this compound in both biological and plant-based matrices. This protocol offers a reliable tool for researchers, scientists, and drug development professionals to ensure the safety of Ginkgo biloba containing products and to further investigate the toxicology of this compound. The method is characterized by good recovery, a low limit of detection, and a reasonable analysis time.
References
- 1. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. A Facile Method to Determine the Native Contents of 4'- O-Methylpyridoxine and 4'- O-Methylpyridoxine-5'-glucoside in Ginkgo biloba Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Ginkgo biloba for the presence of ginkgotoxin and ginkgotoxin 5'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the constituents of edible and medicinal plants. IV. Determination of 4-O-methylpyridoxine in serum of the patient with gin-nan food poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4'-O-Methylpyridoxine (MPN) Extraction from Ginkgo biloba Seeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4'-O-Methylpyridoxine (MPN) from Ginkgo biloba seeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPN) and why is its extraction from Ginkgo biloba seeds important?
A1: this compound (MPN), also known as ginkgotoxin, is a neurotoxic compound found in Ginkgo biloba seeds.[1][2] It is structurally related to vitamin B6 and can cause symptoms of poisoning, such as convulsions, if consumed in large quantities.[2] The accurate extraction and quantification of MPN are crucial for the safety assessment of Ginkgo biloba seed products used in food and traditional medicine, as well as for research into its pharmacological and toxicological properties.[1]
Q2: What are the common methods for extracting MPN from Ginkgo biloba seeds?
A2: The most commonly reported and effective method for MPN extraction is water extraction.[1][3] Shaking the sample with water at room temperature has been shown to be a convenient and efficient alternative to more tedious methods like Soxhlet extraction.[4][5] The optimal conditions for water extraction have been identified as a temperature of 40°C for 100 minutes with a solid-to-liquid ratio of 1:10.[1][6]
Q3: What is the difference between free MPN and total MPN?
A3: In Ginkgo biloba seeds, MPN exists in a free form and as its 5'-O-glucoside (MPNG).[3][7] Free MPN is the unconjugated molecule, while MPNG is a derivative where a glucose molecule is attached. Total MPN refers to the sum of free MPN and MPN released from MPNG after hydrolysis, typically using an enzyme like β-glucosidase.[4] It is important to distinguish between the two, as their concentrations can be influenced by processing and storage conditions.
Q4: How is MPN quantified after extraction?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of MPN.[1] Detection is typically performed using UV or fluorescence detectors.[4] For enhanced sensitivity and specificity, methods using ion-pair HPLC and gas chromatography-mass spectrometry (GC-MS) have also been developed.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low MPN Yield | 1. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 2. Inefficient Extraction Method: Use of a less effective solvent or technique. 3. Degradation of MPN: Exposure to high temperatures during extraction or processing can lead to the degradation of MPN.[11][12] | 1. Optimize Extraction Conditions: Use the recommended parameters of 40°C for 100 minutes with a 1:10 solid-to-liquid ratio for water extraction.[1][6] 2. Use Water Extraction: Water has been demonstrated to be an effective solvent for MPN extraction.[1][3] Shaking at room temperature is a simple and effective method.[4][5] 3. Avoid High Temperatures: Maintain extraction temperatures below 100°C to prevent thermal degradation.[11][12] |
| Inaccurate Quantification of Native MPN and MPNG | 1. Enzymatic Hydrolysis: Endogenous enzymes like glycosidases in the seeds can hydrolyze MPNG to MPN during water extraction at room temperature, leading to an overestimation of free MPN and an underestimation of MPNG.[3][13] 2. Thermal Conversion: Heating can cause the conversion of MPN to MPNG.[11] | 1. Inhibit Endogenous Enzymes: Add an enzyme inhibitor, such as silver fluoride (25 mmol/L), to the extraction solvent to prevent the hydrolysis of MPNG.[3][13] 2. Control Extraction Temperature: Perform extraction at a controlled, lower temperature (e.g., 0°C) to minimize both enzymatic activity and thermal conversion.[7][14] |
| Poor Chromatographic Resolution | 1. Inappropriate HPLC Column or Mobile Phase: The selected column and mobile phase may not be suitable for separating MPN from other components in the extract. 2. Matrix Effects: Co-extracted compounds can interfere with the analysis. | 1. Optimize HPLC Method: Use a C18 column with a mobile phase such as acetonitrile and a phosphate buffer (pH 3).[15] Consider ion-pair chromatography for improved separation.[8] 2. Sample Clean-up: Employ solid-phase extraction (SPE) with a C18 cartridge to clean up the sample before HPLC analysis.[9][10][15] |
| Variability in Results | 1. Inhomogeneous Sample: The distribution of MPN within the seed material may not be uniform. 2. Inconsistent Sample Preparation: Variations in grinding, weighing, or extraction procedures. 3. Seasonal Variation: The concentration of ginkgotoxin in the seeds can vary depending on the time of year, with a peak observed in August. | 1. Homogenize Sample: Thoroughly grind and mix the seed powder to ensure a representative sample. 2. Standardize Procedures: Follow a detailed and consistent experimental protocol for all samples. 3. Document Harvest Time: Record the collection date of the seeds to account for potential seasonal variations. |
Data Presentation
Table 1: Optimized Extraction Parameters for MPN from Ginkgo biloba Seeds
| Parameter | Optimal Value | Reference |
| Extraction Method | Water Extraction (Shaking) | [4][5] |
| Temperature | 40 °C | [1][6] |
| Time | 100 minutes | [1][6] |
| Solid-to-Liquid Ratio | 1:10 (g/mL) | [1][6] |
| Resulting MPN Yield | 1.933 µg/mg | [1][6] |
Table 2: Influence of Thermal Processing on MPN and MPNG Content
| Thermal Processing Method | Effect on MPN Content | Effect on MPNG Content | Reference |
| Boiling | Significant Decrease | Slight Increase | [11] |
| Baking | Significant Decrease | Slight Increase | [11] |
| Frying | Significant Decrease | Slight Increase | [11] |
| Microwaving | Negligible Change | Not specified | [11] |
Experimental Protocols
1. Protocol for Optimized Water Extraction of MPN
-
Sample Preparation:
-
Thoroughly wash and dry fresh Ginkgo biloba seeds.
-
Remove the fleshy outer layer and the hard shell.
-
Freeze-dry the kernels and grind them into a fine powder.
-
-
Extraction:
-
Accurately weigh 1 gram of the powdered seed material into a conical flask.
-
Add 10 mL of ultrapure water to achieve a 1:10 solid-to-liquid ratio.
-
Place the flask in a shaking water bath set at 40°C.
-
Shake at a constant speed for 100 minutes.
-
-
Sample Clarification:
-
After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the filtrate using a validated HPLC method.
-
2. Protocol for Determination of Native MPN and MPNG using Enzyme Inhibition
-
Sample Preparation:
-
Prepare powdered Ginkgo biloba seed kernels as described in the previous protocol.
-
-
Extraction with Inhibitor:
-
Prepare an extraction solvent of 25 mmol/L silver fluoride in ultrapure water.
-
Accurately weigh 40 mg of the powdered sample into a 2 mL centrifuge tube.
-
Add 1.6 mL of the extraction solvent.
-
Vortex the tube for 1 minute and then place it in a shaker at room temperature for 1 hour.
-
-
Sample Clarification:
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the filtrate using HPLC to determine the native concentrations of MPN and MPNG.
-
Mandatory Visualization
Caption: Workflow for the optimized extraction and analysis of MPN from Ginkgo biloba seeds.
References
- 1. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of native contents of 4′-<i>O</i>-methylpyridoxine and its glucoside in raw and heated <i>Ginkgo biloba</i> seeds by high-performance liquid chromatography - ProQuest [proquest.com]
- 8. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. qascf.com [qascf.com]
- 12. Effect of heat treatment on this compound (MPN) content in Ginkgo biloba seed extract solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Facile Method to Determine the Native Contents of 4'- O-Methylpyridoxine and 4'- O-Methylpyridoxine-5'-glucoside in Ginkgo biloba Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Stability of 4'-O-Methylpyridoxine in aqueous solutions and organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4'-O-Methylpyridoxine (MPN) in various solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (MPN) in its solid form?
A commercial supplier of this compound indicates that in its solid form, it is stable for at least four years. However, specific storage conditions such as temperature and humidity were not provided. For optimal stability, it is recommended to store the solid compound in a cool, dark, and dry place.
Q2: How stable is MPN in aqueous solutions?
When preparing aqueous stock solutions, it is advisable to use purified water and consider the pH of the solution. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable. It is best practice to prepare fresh solutions for critical experiments.
Q3: Is MPN stable in organic solvents?
There is limited published data on the stability of this compound in common organic solvents such as methanol, ethanol, acetonitrile, or DMSO. When preparing solutions in organic solvents for analytical purposes, it is recommended to assess their stability for the intended duration of the experiment. A study involving the derivatization of MPN for GC-MS analysis noted that the trifluoroacyl derivative was stable for 6 hours.[1][2] While this does not directly address the stability of the underivatized form, it suggests that derivatized forms may have limited stability.
Q4: Is this compound sensitive to light?
Direct photostability studies on this compound are not extensively documented. However, its parent compound, pyridoxine (Vitamin B6), is known to be susceptible to photodegradation. Therefore, it is highly probable that MPN is also light-sensitive. It is strongly recommended to protect solutions containing MPN from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing should be conducted as per ICH Q1B guidelines if the compound is being developed as a drug substance.[3][4][5][6][7]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling, storage, and analysis of this compound.
Issue 1: Inconsistent or lower than expected concentrations in aqueous extracts from biological matrices (e.g., Ginkgo biloba seeds).
-
Possible Cause: Endogenous enzymes, such as glycosidases, in the biological matrix may be converting the glycosylated form of MPN (this compound-5'-glucoside, MPNG) to MPN during the extraction process, leading to artificially inflated MPN concentrations. This conversion is particularly relevant when extracting with water at room temperature.
-
Troubleshooting Steps:
-
Enzyme Inactivation: Consider heat-treating the sample prior to extraction to denature enzymes. However, be aware that high temperatures can also degrade MPN.
-
Use of Inhibitors: Incorporate an effective glycosidase inhibitor into the extraction solvent.
-
Extraction Conditions: Optimize extraction temperature and pH. One study found that optimal extraction of MPN from Ginkgo biloba seeds was achieved at 0 °C and a pH of 2.5.[1]
-
Issue 2: Degradation of MPN during sample processing at elevated temperatures.
-
Possible Cause: this compound is thermally labile and degrades at high temperatures.
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Avoid prolonged exposure of MPN solutions to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Process Samples on Ice: When not being heated, keep samples and solutions on ice to minimize thermal degradation.
-
Degradation Product Analysis: Be aware that pyridoxine is a potential degradation product. Your analytical method should be able to separate MPN from pyridoxine to accurately quantify the remaining MPN.
-
Issue 3: Poor reproducibility in analytical results (HPLC, LC-MS).
-
Possible Cause 1: Adsorption to surfaces. Polar molecules like MPN can sometimes adsorb to glass or plastic surfaces, leading to loss of analyte.
-
Troubleshooting: Use silanized glassware or low-adsorption polypropylene vials. Include a small percentage of a suitable organic solvent or an ion-pairing agent in your sample diluent.
-
-
Possible Cause 2: Inconsistent sample preparation.
-
Troubleshooting: Ensure a standardized and validated sample preparation protocol is strictly followed. Pay close attention to extraction times, temperatures, and pH.
-
-
Possible Cause 3: Mobile phase issues in HPLC.
-
Troubleshooting: Ensure the mobile phase is well-mixed, degassed, and of the correct pH. Buffers should be freshly prepared.
-
-
Possible Cause 4: Matrix effects in LC-MS.
-
Troubleshooting: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of MPN. Use a stable isotope-labeled internal standard if available. Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.[8]
-
Data on Thermal Stability of this compound
The following table summarizes the observed degradation of this compound under various thermal processing conditions as reported in studies on Ginkgo biloba seeds. It is important to note that these are complex matrices, and the degradation kinetics may differ for pure MPN in solution.
| Treatment | Temperature | Duration | Matrix | Observed Effect on MPN Content | Reference |
| Boiling | Not specified | Not specified | Ginkgo biloba seeds | 81.76% decrease | [1] |
| Microwaving | Not specified | Not specified | Ginkgo biloba seeds | 80.41% decrease | [9] |
| Heat Treatment | 90-150 °C | 0-60 min | MPN standard solution | Decrease from 994.92 to 563.69 mg/kg | [1] |
| Heat Treatment | 90-150 °C | 0-60 min | Ginkgo biloba seed extract | Decrease from 371.56 to 76.84 mg/kg | [1] |
Experimental Protocols
Protocol 1: Extraction of MPN from Ginkgo Biloba Seeds for Stability Assessment
This protocol is adapted from methodologies used in studies investigating MPN in its natural matrix.
-
Sample Preparation: Freeze-dry fresh Ginkgo biloba seeds and grind them into a fine powder. Store the powder at -80°C until analysis.[10]
-
Extraction:
-
Suspend a known amount of the powdered sample (e.g., 400 mg) in ultrapure water at a specific solid-to-liquid ratio (e.g., 1:10).[10]
-
To prevent enzymatic conversion of MPNG to MPN, perform the extraction at a low temperature (e.g., 0°C) and adjust the pH of the extraction solvent to acidic conditions (e.g., pH 2.5 with phosphoric acid).[1]
-
Alternatively, an effective glycosidase inhibitor can be added to the extraction solvent.
-
-
Incubation for Stability Testing: For thermal stability studies, incubate the extract at various temperatures (e.g., 40°C, 60°C, 90°C) for different time intervals.
-
Sample Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 25 minutes) at 4°C.[10]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before analysis by HPLC.[10]
Protocol 2: HPLC Method for Quantification of MPN
The following is a general HPLC method based on published literature for the analysis of MPN. Method validation and optimization for your specific application are essential.
-
Instrumentation: A standard HPLC system with a fluorescence or UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An ion-pair reagent in the mobile phase can be effective for separating MPN in complex matrices.[11] For example, a gradient elution with a buffer containing an ion-pairing agent (like IPCC-MS3) and an organic modifier (like acetonitrile).
-
Detection:
-
Fluorescence: Excitation at 290 nm and emission at 400 nm provides high sensitivity and selectivity.[11]
-
UV: Detection at 290 nm is also possible.
-
-
Calibration: Prepare a calibration curve using a certified reference standard of this compound in a suitable solvent.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for MPN analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ikev.org [ikev.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing enzymatic degradation of 4'-O-Methylpyridoxine during extraction
An essential aspect of studying 4'-O-Methylpyridoxine (MPN), a neurotoxic antivitamin B6 found in Ginkgo biloba, is the ability to accurately quantify its presence in biological samples.[1][2][3] However, the structural similarity of MPN to pyridoxine (vitamin B6) makes it susceptible to enzymatic alteration during extraction, potentially leading to inaccurate measurements. This technical support guide provides troubleshooting advice and detailed protocols to help researchers minimize enzymatic degradation of this compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic threats to this compound (MPN) during extraction?
A1: The main enzymatic threats to MPN during extraction from biological matrices are:
-
Phosphatases: These enzymes can dephosphorylate phosphorylated forms of MPN, altering the native state of the molecule. The vitamin B6 salvage pathway involves several phosphatases that act on phosphorylated vitamers.[1][4]
-
Glycosidases: In plant tissues, MPN can exist as this compound-5'-glucoside (MPNG).[3][5][6] Endogenous β-glucosidases can hydrolyze MPNG to free MPN, leading to an overestimation of the free MPN concentration.[7][8]
-
Kinases: Pyridoxal kinase can phosphorylate MPN, which acts as an alternate substrate, potentially leading to its conversion to a phosphorylated form and reducing the recovery of the parent compound.[1][9]
Q2: My results show a higher than expected concentration of free MPN. What could be the cause?
A2: An unexpectedly high concentration of free MPN is often due to the enzymatic hydrolysis of MPN-5'-glucoside (MPNG) during the extraction process.[5][8] This is particularly common when working with plant tissues, such as Ginkgo biloba seeds. The use of a glycosidase inhibitor in the extraction buffer is recommended to prevent this conversion.
Q3: Can heat be used to inactivate enzymes during MPN extraction?
A3: While heat treatment is a common method for irreversible enzyme inactivation, it should be used with caution for MPN extraction.[10][11] Studies have shown that heating can lead to the thermal degradation of MPN, potentially through demethylation to pyridoxine.[12] Therefore, while a brief, rapid heat treatment might be effective, prolonged heating should be avoided. Low temperatures are generally recommended to reduce enzymatic activity.
Q4: What is the optimal pH for MPN extraction to minimize enzymatic activity?
A4: Most enzymes have an optimal pH range for their activity. Maintaining the extraction buffer at a pH outside of this range can help to reduce enzymatic degradation. For polyphenol oxidases, which can also be present in plant extracts, activity is inhibited at a pH below 3.0.[11] One study on MPN and MPNG extraction found that a pH of 2.5 was optimal.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of MPN | Enzymatic conversion to other forms (e.g., phosphorylated MPN) | Add a broad-spectrum phosphatase inhibitor cocktail to the extraction buffer. Ensure all extraction steps are performed at low temperatures (0-4°C). |
| High variability between replicate samples | Inconsistent enzymatic activity during sample processing | Standardize the time between sample collection and enzyme inactivation. Immediately freeze samples in liquid nitrogen after collection and store them at -80°C until extraction. |
| Presence of unexpected peaks in chromatogram | Degradation of MPN or co-extraction of interfering compounds | Optimize the extraction protocol by adjusting the pH and temperature.[12] Use a more specific extraction solvent. Consider a solid-phase extraction (SPE) cleanup step.[13] |
| Overestimation of free MPN in plant extracts | Hydrolysis of MPN-5'-glucoside by endogenous glycosidases | Incorporate a glycosidase inhibitor into the extraction buffer.[5] Perform extractions at a low temperature (e.g., 0°C).[12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues with Prevention of Enzymatic Degradation
This protocol is designed for the extraction of MPN from animal tissues or cell cultures.
Materials:
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Tissue/cell sample
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Liquid nitrogen
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Pre-chilled homogenization buffer (e.g., 1 M acetic acid)
-
Broad-spectrum phosphatase inhibitor cocktail
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Protease inhibitor cocktail
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Homogenizer (e.g., Dounce or mechanical)
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Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.
-
Prepare the homogenization buffer on ice and add the phosphatase and protease inhibitor cocktails according to the manufacturer's instructions.
-
Weigh the frozen tissue and add it to the pre-chilled homogenization buffer (e.g., 1:10 w/v).
-
Homogenize the sample on ice until a uniform lysate is obtained.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The clarified extract is now ready for analysis (e.g., by HPLC or LC-MS/MS).
Protocol 2: Extraction of this compound and its Glucoside from Plant Material
This protocol is optimized for the extraction of MPN and MPNG from plant tissues, such as Ginkgo biloba seeds.
Materials:
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Plant sample (e.g., Ginkgo biloba seeds)
-
Liquid nitrogen
-
Mortar and pestle
-
Pre-chilled extraction buffer (e.g., water or a slightly acidic buffer, pH 2.5-5)
-
Glycosidase inhibitor
-
Broad-spectrum phosphatase inhibitor cocktail
-
Shaker or vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the plant material to a fine powder in a mortar and pestle with liquid nitrogen.
-
Prepare the extraction buffer on ice (0°C) and add the glycosidase and phosphatase inhibitors at their recommended concentrations.[5][12]
-
Add the powdered plant material to the extraction buffer (e.g., 1:10 w/v).
-
Vortex or shake the mixture vigorously for a specified time (e.g., 60-100 minutes) at a controlled low temperature (0-4°C).[14]
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The extract is now ready for analysis.
Visual Guides
Caption: Enzymatic interconversion of this compound (MPN) and its analogs.
Caption: Recommended experimental workflow for MPN extraction.
Caption: A logical guide to troubleshooting common issues in MPN analysis.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 4. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimizing Postsampling Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 4'-O-Methylpyridoxine in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of 4'-O-Methylpyridoxine (MPN) in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to low recovery of this compound during HPLC analysis.
Question: My recovery of this compound is significantly lower than expected. What are the potential causes?
Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample preparation to HPLC analysis. The most common causes include:
-
Inefficient Extraction: The chosen extraction solvent and method may not be optimal for isolating MPN from the sample matrix.
-
Analyte Degradation: MPN can be sensitive to heat, light, and pH, leading to degradation during sample processing.[1][2]
-
Adsorption: The analyte may adsorb to sample containers, filter membranes, or the HPLC column itself.[3]
-
Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be suitable for retaining and eluting MPN effectively.
-
Detector Issues: The detector settings may not be optimal for detecting MPN, or the detector response may be poor.
To systematically troubleshoot this issue, it is recommended to investigate each stage of your analytical process.
Question: How can I improve the extraction efficiency of this compound from my samples?
Improving extraction efficiency is a critical step in ensuring high recovery. Consider the following strategies:
-
Solvent Selection: The polarity of the extraction solvent should be appropriate for this compound. While water is commonly used for extraction from plant materials like Ginkgo biloba seeds, organic solvents or mixtures may be necessary for other matrices.[1][2] For serum samples, solid-phase extraction (SPE) with a C18 cartridge is a common and effective method.[4][5]
-
Extraction Technique: Sonication or vortexing can enhance the extraction process. For solid samples, techniques like pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE) can be considered for more exhaustive extraction.
-
pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of MPN. Since MPN is a pyridoxine derivative, its ionic state is pH-dependent.[6] Adjusting the pH to a level where MPN is in a more soluble and stable form can improve extraction. For instance, a study on MPN extraction from serum adjusted the sample pH to 5 before loading it onto an SPE cartridge.[4]
-
Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the cartridge is properly conditioned and equilibrated. The loading, washing, and elution steps should be optimized to ensure that MPN is retained on the sorbent and then effectively eluted.
Question: What steps can I take to prevent the degradation of this compound during sample preparation?
This compound, like other vitamin B6 derivatives, can be susceptible to degradation. To minimize this, consider the following precautions:
-
Temperature Control: Avoid exposing samples to high temperatures.[2][7] Perform extraction and processing steps at room temperature or on ice. If heating is necessary, it should be carefully controlled and optimized.[7]
-
Light Protection: Protect samples from direct light by using amber vials or covering containers with aluminum foil.[1]
-
pH Stability: Maintain a stable pH throughout the sample preparation process, as extreme pH values can lead to degradation.
-
Use of Antioxidants: For samples prone to oxidation, the addition of antioxidants may be beneficial.[1]
Question: My recovery is still low after optimizing extraction. Could the issue be with my HPLC method?
Yes, suboptimal HPLC conditions are a common cause of low recovery. Here are key aspects to investigate:
-
Mobile Phase Composition: The organic modifier and its proportion in the mobile phase are critical for proper retention and elution. For reversed-phase HPLC, a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used.[8][9]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of MPN and its interaction with the stationary phase. This can significantly impact retention time and peak shape. The optimal pH should be determined experimentally.
-
Column Chemistry: A C18 column is commonly used for the analysis of MPN.[8] However, if you are experiencing issues with peak shape or retention, trying a different column chemistry (e.g., C8, phenyl-hexyl) might be beneficial.
-
Injection Solvent: The solvent in which the sample is dissolved for injection should be compatible with the mobile phase. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion and poor recovery.[10][11]
-
Flow Rate: While a standard flow rate is often used, optimizing it can sometimes improve peak resolution and, consequently, the accuracy of integration and recovery calculation.
Question: Could my detector be the source of the problem?
Detector settings can indeed affect the apparent recovery. Check the following:
-
Wavelength: For UV detection, ensure you are using the optimal wavelength for this compound. A wavelength of around 290 nm has been reported for its analysis.[8]
-
Fluorescence Detection: If using a fluorescence detector, optimize the excitation and emission wavelengths. For MPN, excitation at 290 nm and emission at 400 nm have been used.[12][13]
-
Detector Linearity: Ensure that the concentration of your sample falls within the linear range of the detector. Injecting a sample that is too concentrated can lead to detector saturation and an artificially low calculated recovery.[10]
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound in HPLC analysis?
Reported recovery rates for this compound can vary depending on the sample matrix and the analytical method used. For serum samples, recovery rates of around 90-93% have been achieved using solid-phase extraction followed by HPLC or GC-MS analysis.[4][5][8][13]
Q2: How can I confirm if my low recovery is due to degradation or incomplete extraction?
To differentiate between these two issues, you can perform a recovery experiment with a pre-extracted blank matrix spiked with a known amount of this compound standard. If the recovery is high in this "post-extraction spike" sample, it suggests that your extraction step is the primary source of loss. If the recovery is still low, it points towards degradation or issues with the chromatographic analysis itself.
Q3: Are there any specific materials I should avoid using for sample collection and preparation?
While there is no specific information on materials to avoid for MPN analysis, it is good general practice to use high-quality, inert materials such as polypropylene or glass for sample containers and vials to minimize the risk of adsorption.
Q4: Can the presence of other compounds in my sample matrix interfere with the analysis?
Yes, matrix effects can lead to ion suppression (in mass spectrometry) or co-elution with interfering peaks (in UV or fluorescence detection), which can result in inaccurate quantification and seemingly low recovery. Proper sample cleanup and chromatographic separation are essential to minimize matrix effects.
Q5: Where can I find a validated HPLC method for this compound analysis?
Several published studies describe HPLC methods for the determination of this compound in various matrices. For example, methods have been developed for its analysis in serum and Ginkgo biloba seeds.[2][8][12] It is recommended to consult the scientific literature for a method that is suitable for your specific sample type and instrumentation.
Quantitative Data Summary
The following tables summarize recovery data from different studies, providing a benchmark for expected recovery rates.
Table 1: Recovery of this compound from Serum
| Extraction Method | Analytical Technique | Spiked Concentration | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (C18) | GC-MS | 0.1 µg/mL | 90.0 | [4][5] |
| Solid-Phase Extraction (C18) | HPLC-DAD | Not Specified | 92.9 | [8] |
| Direct Injection after Deproteinization | HPLC-Fluorescence | 0.002 µg/mL | 92.5 | [12][13] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Extraction of this compound from Serum using Solid-Phase Extraction (SPE)
This protocol is based on the method described by Fujisawa et al. (2002).[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of distilled water.
-
Sample Preparation: To 1 mL of serum, add 0.2 mol/L tartaric acid solution and distilled water to a final volume of 6 mL and a pH of 5.
-
Sample Loading: Load the prepared serum sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of distilled water, followed by 3 mL of diethyl ether to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 6 mL of methanol.
-
Drying: Evaporate the methanol eluate to dryness under reduced pressure at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.
Protocol 2: HPLC Analysis of this compound
This protocol is a general guideline based on commonly reported conditions.[8]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3). The exact ratio should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
DAD: 290 nm.
-
Fluorescence: Excitation at 290 nm, Emission at 400 nm.
-
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.
Visualizations
Troubleshooting Workflow for Low Recovery of this compound
A logical workflow for troubleshooting low recovery of this compound in HPLC analysis.
Relationship between Key Experimental Parameters and Analyte Recovery
Interrelationship of experimental factors influencing the final recovery of the analyte.
References
- 1. welchlab.com [welchlab.com]
- 2. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 11. [2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes [restek.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 4'-O-Methylpyridoxine for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 4'-O-Methylpyridoxine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Ginkgotoxin, is a neurotoxin naturally found in the seeds and leaves of the Ginkgo biloba tree.[1] It is structurally related to vitamin B6 (pyridoxine) and acts as an antivitamin.[2] Its primary mechanism of action is the competitive inhibition of pyridoxal kinase, a key enzyme in the vitamin B6 salvage pathway.[2] This inhibition leads to a deficiency of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is a crucial cofactor for over 140 enzymes involved in various metabolic processes, including the synthesis of neurotransmitters.[3]
Q2: Why is the solubility of this compound a concern for in vitro experiments?
Like many small molecules, this compound has limited aqueous solubility. For in vitro experiments, it is crucial to have the compound fully dissolved in the culture medium to ensure accurate and reproducible results. Precipitation of the compound can lead to inconsistent concentrations, inaccurate dose-response curves, and potential cytotoxicity unrelated to its pharmacological activity.
Q3: What are the common solvents used to dissolve this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions due to its high solvating power and compatibility with many cell culture assays at low final concentrations. Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used. It is also soluble in aqueous solutions like phosphate-buffered saline (PBS) at a certain concentration.[4]
Q4: What is the recommended maximum concentration of DMSO in cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.
Q5: How can I determine the kinetic solubility of this compound in my specific cell culture medium?
A kinetic solubility assay can be performed to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation over the duration of your experiment. A detailed protocol for a plate-based kinetic solubility assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to troubleshooting common solubility problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation upon addition of stock solution to aqueous medium. | Rapid change in solvent polarity. | - Add the stock solution to the pre-warmed (37°C) medium dropwise while gently vortexing or swirling the tube.- Prepare an intermediate dilution of the stock solution in the culture medium. |
| High final concentration of the compound. | - Lower the final concentration of this compound in the culture medium.- Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions. | |
| Cloudiness or precipitate observed in the stock solution. | Compound has come out of solution during storage. | - Warm the stock solution in a 37°C water bath for 10-15 minutes.- Gently vortex or sonicate the vial to aid in re-dissolving the compound. Ensure the solution is clear before use. |
| Improper storage. | - Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Precipitation observed in the cell culture plate during the experiment. | Compound instability or degradation over time at 37°C. | - Check the stability of this compound in your culture medium over the time course of your experiment.- Consider reducing the incubation time if significant degradation and precipitation occur. |
| Interaction with media components (e.g., proteins in serum). | - Test the solubility in a simpler buffer like PBS to see if media components are the issue.- If using serum, try reducing the serum concentration or using a serum-free medium if compatible with your cell line. | |
| pH shift in the medium due to cell metabolism. | - Use a buffered medium (e.g., with HEPES) to maintain a stable pH.- Ensure proper CO2 levels in the incubator. |
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. It is important to note that these values are a guide, and the actual solubility may vary depending on the specific lot of the compound, temperature, and the composition of the aqueous medium.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 5 mg/mL | [4] |
| 50 mg/mL (with sonication) | [4] | |
| Dimethylformamide (DMF) | ~1 mg/mL | - |
| Ethanol | ~1 mg/mL | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | - |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 183.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 183.2 g/mol * 0.001 L = 0.001832 g = 1.832 mg
-
-
Weigh the compound: Carefully weigh out 1.832 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, you can gently warm the tube in a 37°C water bath to aid dissolution. Ensure the final solution is clear and free of any visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium over a defined period.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound has some absorbance (e.g., 280 nm) or a nephelometer to measure light scattering.
Procedure:
-
Prepare a serial dilution of the stock solution: In a separate 96-well plate or in microcentrifuge tubes, prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO. This will create a range of concentrations to test.
-
Add compound to the assay plate: In a new 96-well plate, add 2 µL of each concentration from your DMSO serial dilution to triplicate wells. Also include wells with 2 µL of DMSO alone as a vehicle control.
-
Add cell culture medium: To each well containing the DMSO solution, add 198 µL of your pre-warmed cell culture medium. This will result in a 1:100 dilution of your DMSO stock, and the final DMSO concentration will be 1%.
-
Initial measurement (T=0): Immediately after adding the medium, gently mix the plate and read the absorbance or light scattering at the chosen wavelength.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 2, 4, 8, 24 hours), corresponding to your planned experiment duration.
-
Final measurement: At the end of the incubation period, visually inspect the plate for any signs of precipitation. Then, read the absorbance or light scattering again.
-
Data Analysis: An increase in absorbance or light scattering over time compared to the vehicle control indicates precipitation. The highest concentration that does not show a significant increase is considered the kinetic solubility under these conditions.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antioxidant | TargetMol [targetmol.com]
- 5. This compound | CAS:1464-33-1 | Piperidines | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: 4'-O-Methylpyridoxine Sample Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of 4'-O-Methylpyridoxine (MPN) samples. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of this compound?
For long-term stability, this compound samples should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound has been reported to be stable for at least four years.[1] For shorter durations, refrigeration at 2-8°C may be adequate, but for periods exceeding a few weeks, freezing is recommended to minimize degradation.
Q2: My this compound solution has turned a yellowish color. What does this indicate?
A yellow discoloration in a previously colorless this compound solution can be an indicator of degradation, particularly due to light exposure (photodegradation) or oxidation. Pyridoxine and its derivatives are known to be susceptible to degradation in the presence of light and oxygen.[2][3] It is crucial to re-analyze the sample's purity and concentration before use.
Q3: I observed precipitation in my thawed this compound solution. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. First, ensure the container is tightly sealed to prevent solvent loss. Gentle warming and sonication can be used to redissolve the precipitate.[4] If the precipitate does not redissolve, it may be a degradation product, and the sample's integrity should be verified through analytical methods like HPLC.
Q4: Can I store this compound in an aqueous solution?
While this compound is soluble in aqueous solutions, long-term storage in this state is not ideal due to the risk of hydrolytic degradation, especially at non-neutral pH.[5] If aqueous solutions are necessary, they should be prepared fresh. For storage, consider using anhydrous organic solvents like DMSO or ethanol, or storing the compound as a dry powder.
Q5: How does pH affect the stability of this compound?
The stability of pyridoxine and its derivatives can be influenced by pH.[5] Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolytic degradation. It is advisable to maintain solutions at a pH close to neutral (pH 6-8) to enhance stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound samples.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Potency/Activity | - Chemical degradation (hydrolysis, oxidation, photodegradation)- Multiple freeze-thaw cycles | - Re-quantify the concentration using a validated analytical method (e.g., HPLC).- If degradation is confirmed, discard the sample.- Aliquot samples upon initial preparation to avoid repeated freeze-thaw cycles. |
| Discoloration (Yellowing) | - Photodegradation- Oxidation | - Always store samples in amber vials or wrapped in aluminum foil to protect from light.- Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.- Re-evaluate the purity of the sample before use. |
| Precipitation in Solution | - Exceeded solubility at storage temperature- Solvent evaporation- Formation of insoluble degradation products | - Gently warm the solution and sonicate to attempt redissolution.- Ensure vials are tightly sealed with appropriate caps.- If the precipitate is suspected to be a degradation product, analyze the supernatant for purity and concentration. |
| Inconsistent Experimental Results | - Sample degradation- Improper sample handling | - Review storage conditions and handling procedures.- Use a fresh, validated sample of this compound for critical experiments.- Perform a system suitability test with your analytical method before sample analysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3) in a gradient elution.[6]
-
Flow Rate: 1.0 mL/min
-
Detection:
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
-
Stability Assessment: Compare the concentration and purity of the stored sample to that of a freshly prepared sample or the initial concentration. The appearance of new peaks may indicate the presence of degradation products.
Protocol 2: Forced Degradation Studies for this compound
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.[3][8]
1. Acid and Base Hydrolysis:
-
Procedure: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 N HCl and separately with 0.1 N NaOH at 60°C for a specified period (e.g., 1 hour).[9]
-
Analysis: Neutralize the samples and analyze by the stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined time.[9]
-
Analysis: Analyze the sample directly by HPLC.
3. Thermal Degradation:
-
Procedure: Expose solid this compound powder to dry heat (e.g., 90-150°C) for a set duration.[10] Also, heat a solution of the compound.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze both the heat-treated solid and solution by HPLC.
4. Photodegradation:
-
Procedure: Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Recommended workflow for the long-term storage and retrieval of this compound samples.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. Biosynthesis of this compound (Ginkgotoxin) from primary precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sgs.com [sgs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Technical Support Center: Optimizing 4'-O-Methylpyridoxine Dosage for Consistent In Vivo Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4'-O-Methylpyridoxine (MPN) in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MPN)?
A1: MPN is a vitamin B6 antagonist. Its primary mechanism involves the inhibition of pyridoxal kinase, a crucial enzyme for the conversion of pyridoxine (vitamin B6) into its biologically active form, pyridoxal-5'-phosphate (PLP).[1] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By reducing PLP levels, MPN leads to a decrease in GABA synthesis, creating an imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which can result in neuronal hyperexcitability, manifesting as hyperactivity and convulsions.[1][2]
Q2: What are the expected in vivo effects of MPN administration?
A2: The administration of MPN in animal models typically induces dose-dependent neurological and behavioral effects. These include hyperactivity and, at higher doses, seizures.[1][2] Biochemically, MPN administration leads to a measurable decrease in PLP concentrations in both the brain and plasma, as well as a reduced GABA-to-glutamate ratio in the brain.[1] Chronic administration may lead to pathological changes in brain and heart tissues.[3]
Q3: How can I counteract the effects of MPN in my experiments?
A3: The neurotoxic effects of MPN are a direct result of induced vitamin B6 deficiency. Therefore, its effects can be reversed or mitigated by the co-administration of pyridoxal-5'-phosphate (PLP) or GABA. This can be a useful experimental control to confirm that the observed effects are specifically due to MPN's mechanism of action.
Q4: What is the half-life of MPN in vivo?
A4: The pharmacokinetic profile of MPN can vary between species. In rats, following intravenous administration, MPN has a reported half-life of approximately 0.91 hours.
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Behavioral Effects
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Consult the dosage tables below for recommended starting points based on your animal model and administration route. Perform a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Degradation of MPN | Ensure proper storage of your MPN stock solution. Prepare fresh dilutions for each experiment. |
| Route of Administration | The route of administration significantly impacts bioavailability. Intrathecal or intravenous routes will have a more direct and rapid effect on the central nervous system compared to intragastric or intraperitoneal routes. Ensure your chosen route is appropriate for your research question. |
| Animal Strain/Species Variability | Different strains and species of animals can have varying sensitivities to neurotoxins. If possible, consult literature for studies using your specific animal model. |
| Acclimatization and Baseline Behavior | Ensure animals are properly acclimatized to the experimental environment. High baseline activity or stress can mask the effects of MPN. |
Issue 2: High Mortality Rate in Experimental Animals
| Potential Cause | Troubleshooting Step |
| Dosage Too High | Reduce the administered dose. Refer to the dosage tables and consider starting with the lowest effective dose reported in the literature. |
| Rapid Administration | For intravenous or intrathecal injections, administer the solution slowly to avoid acute toxicity. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve MPN is well-tolerated by the animals at the administered volume. Consider running a vehicle-only control group. |
Issue 3: Inconsistent Biochemical Results (PLP and GABA/Glu Levels)
| Potential Cause | Troubleshooting Step |
| Timing of Sample Collection | The reduction in PLP levels is time-dependent. Collect tissues at a consistent and appropriate time point post-MPN administration. Based on the half-life in rats, peak effects are likely to be observed within a few hours of administration. |
| Sample Handling and Processing | PLP is light and temperature sensitive. Keep samples on ice and protected from light during collection and processing. Follow a validated protocol for tissue homogenization and extraction to ensure accurate measurement. |
| Assay Sensitivity | Use a validated and sensitive HPLC method for the quantification of pyridoxal-5'-phosphate and amino acids. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Mice | Intrathecal | 5-80 nmol | Dose-dependent hyperactivity and seizures. | [1][2][4] |
| Rats | Intragastric | 10-50 mg/kg BW (daily for 15 days) | 50 mg/kg: pathological changes in brain and heart. | [3] |
| Rats | Intravenous | 5 mg/kg BW | Decrease in plasma PLP levels. | |
| Zebrafish Larvae | Immersion | 200-1,000 µM | Seizure-like behavior. |
Table 2: In Vitro Dosage and Effects of this compound
| Cell Line | Dosage Range | Observed Effects | Reference |
| GES-1 (Human Gastric Epithelial) | 5 µM | No inhibitory effect. | [5][6] |
| GES-1 (Human Gastric Epithelial) | 50-100 µM | Significant inhibitory effects on cell proliferation. | [5][6][7] |
| GES-1 (Human Gastric Epithelial) | 127.80 µM | IC50 value. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (MPN) powder
-
Vehicle (e.g., sterile physiological saline or phosphate-buffered saline, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired final concentration of the MPN solution based on the target dose and injection volume.
-
Weigh the appropriate amount of MPN powder in a sterile microcentrifuge tube.
-
Add the vehicle to the tube. MPN is soluble in PBS (pH 7.2) at up to 10 mg/ml. For other vehicles, consult solubility data.
-
Vortex the solution until the MPN is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Prepare fresh on the day of the experiment and keep on ice, protected from light.
Protocol 2: Intrathecal Administration of MPN in Mice
Materials:
-
Prepared MPN solution (Protocol 1)
-
Control vehicle (e.g., sterile physiological saline)
-
Mice (e.g., 4-5 week old male ddY)
-
Anesthesia (e.g., isoflurane)
-
Microinjector or Hamilton syringe
-
Stereotaxic apparatus (recommended for accuracy)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotaxic coordinates, target the right lateral ventricle.
-
Slowly inject the desired volume (e.g., 5 µl) of the MPN solution or vehicle.
-
Withdraw the needle slowly.
-
Suture the incision.
-
Allow the mouse to recover from anesthesia in a clean, warm cage.
-
Begin behavioral observation immediately following recovery.
Protocol 3: Behavioral Scoring of Seizures (Modified Racine Scale)
This scale can be used to quantify the severity of seizures following MPN administration.
| Score | Behavioral Manifestation |
| 1 | Sudden behavioral arrest, staring |
| 2 | Facial jerking (e.g., nose, whiskers) |
| 3 | Neck jerks |
| 4 | Clonic seizure while sitting |
| 5 | Tonic-clonic seizure, loss of posture (on belly) |
| 6 | Tonic-clonic seizure with wild jumping or falling on side |
| 7 | Tonic extension of limbs, potentially leading to death |
Adapted from the modified Racine scale for PTZ-induced seizures in mice.[8]
Protocol 4: Brain Tissue Processing for PLP and GABA/Glu Analysis
Materials:
-
Trichloroacetic acid (TCA)
-
Internal standard for HPLC
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with fluorescence detector
Procedure:
-
Following the observation period, euthanize the animal via an approved method (e.g., cervical dislocation).
-
Rapidly dissect the brain and freeze it immediately in liquid nitrogen or on dry ice.
-
For analysis, weigh the frozen tissue and homogenize in a solution containing an internal standard and TCA to precipitate proteins.
-
Centrifuge the homogenate at high speed in a refrigerated centrifuge.
-
Collect the supernatant for analysis.
-
Analyze the supernatant using a validated HPLC method with fluorescence detection to quantify PLP, GABA, and glutamate.
-
Calculate the GABA/Glu ratio.
Visualizations
References
- 1. s-igaku.umin.jp [s-igaku.umin.jp]
- 2. researchgate.net [researchgate.net]
- 3. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4'-O-Methylpyridoxine Heat Stability and Thermal Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the heat stability and thermal degradation of 4'-O-Methylpyridoxine (MPN), also known as Ginkgotoxin.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heat stability a concern?
A1: this compound (MPN) is a neurotoxin found in the seeds of the Ginkgo biloba tree.[1][2] It is an anti-vitamin B6 compound that can cause neurological issues, including convulsions.[1][3][4] The heat stability of MPN is a critical consideration in the processing of Ginkgo biloba seeds for food or medicinal purposes, as thermal treatment is often employed to reduce its toxicity.[5][6][7] Understanding its degradation profile is essential for ensuring the safety and efficacy of related products.
Q2: What is the general thermal degradation behavior of this compound?
A2: Studies have shown that this compound degrades when subjected to heat. The rate of degradation is dependent on both temperature and the duration of heat exposure.[5] For instance, heat treatment of an MPN standard solution at temperatures ranging from 90°C to 150°C for up to 60 minutes resulted in a significant decrease in its concentration.[5]
Q3: What are the known thermal degradation products of this compound?
A3: The primary identified thermal degradation product of this compound is pyridoxine (Vitamin B6).[5][6] The demethylation of the 4'-methoxymethyl group to a 4'-hydroxymethyl group is the key transformation. Further degradation products may exist but are not extensively documented in the available literature.
Q4: What analytical techniques are suitable for studying the thermal degradation of this compound?
A4: Several analytical methods can be employed to assess the thermal stability and degradation of MPN. High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying the concentration of MPN and its degradation products over time.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the specific quantification of MPN, often after derivatization.[3] For a broader understanding of thermal properties, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable.[10][11][12][13] TGA measures changes in mass with temperature, indicating decomposition, while DSC detects heat flow associated with thermal transitions.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent degradation results between experiments. | - Inaccurate temperature control.- Variations in sample matrix (e.g., pH, presence of other compounds).- Inconsistent heating duration.- Differences in analytical method parameters. | - Calibrate heating equipment regularly.- Ensure consistent sample preparation and matrix composition.- Use a precise timer for heat exposure.- Validate and standardize the analytical method (e.g., HPLC, GC-MS). |
| Unexpectedly rapid degradation of MPN at lower temperatures. | - Presence of catalysts in the sample matrix.- Photodegradation if the sample is exposed to light.- Oxidative degradation if not performed under an inert atmosphere. | - Analyze the sample matrix for potential catalytic agents.- Protect samples from light during heating and analysis.- Conduct experiments under a nitrogen or argon atmosphere to assess the impact of oxygen. |
| Appearance of unknown peaks in the chromatogram after heating. | - Formation of multiple degradation products.- Interaction of MPN with components of the sample matrix. | - Use a mass spectrometer (e.g., LC-MS or GC-MS) to identify the unknown compounds.- Simplify the sample matrix if possible to isolate the degradation of MPN. |
| No degradation observed even at high temperatures. | - Inaccurate temperature measurement (actual temperature is lower than setpoint).- Short heating duration.- High stability of MPN in the specific experimental conditions (e.g., solid state vs. solution). | - Verify the temperature of the heating block/oven with a calibrated thermometer.- Increase the duration of the heat treatment.- Compare stability in different physical states and solvent systems. |
Quantitative Data Summary
The following tables summarize the quantitative data on the thermal degradation of this compound from a study by Lim and Kim (2018).[5]
Table 1: Degradation of this compound Standard Solution after 60 Minutes of Heat Treatment
| Temperature (°C) | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |
| 90 | 1000 | 994.92 | 0.51% |
| 120 | 1000 | 883.21 | 11.68% |
| 150 | 1000 | 563.69 | 43.63% |
Table 2: Degradation of this compound in Ginkgo Biloba Seed Extract Solution after 60 Minutes of Heat Treatment
| Temperature (°C) | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | % Degradation |
| 90 | 371.56 | 321.45 | 13.49% |
| 120 | 371.56 | 189.32 | 49.05% |
| 150 | 371.56 | 76.84 | 79.32% |
Experimental Protocols
Protocol 1: General Procedure for Thermal Stability Testing of this compound using HPLC
-
Preparation of MPN Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.
-
Sample Preparation: Aliquot the stock solution into several sealed vials to prevent evaporation.
-
Heat Treatment: Place the vials in a calibrated heating block or oven set to the desired temperatures (e.g., 90°C, 120°C, 150°C). Remove vials at specific time intervals (e.g., 0, 15, 30, 45, 60 minutes).
-
Cooling and Dilution: Immediately cool the vials to room temperature to quench the degradation reaction. Dilute the samples as necessary for HPLC analysis.
-
HPLC Analysis:
-
Data Analysis: Quantify the peak area of MPN at each time point and temperature. Calculate the percentage of MPN remaining and determine the degradation kinetics.
Protocol 2: Overview of Thermoanalytical Methods
-
Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability and decomposition temperature of a substance.[10][11] A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. A significant mass loss indicates decomposition.[14]
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][13] It can be used to determine melting point, glass transition temperature, and to study exothermic or endothermic degradation processes.[13]
Visualizations
References
- 1. Ginkgo biloba - Wikipedia [en.wikipedia.org]
- 2. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 3. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qascf.com [qascf.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. tsijournals.com [tsijournals.com]
- 11. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 12. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Separation of 4'-O-Methylpyridoxine and its Glucosides
This technical support guide provides researchers, scientists, and drug development professionals with refined methods for the separation of 4'-O-Methylpyridoxine (MPN) from its glucosides (MPNG). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound (MPN) from its glucosides (MPNG)?
The main difficulty arises from the potential for enzymatic hydrolysis of MPNG to MPN during the extraction process, particularly when using aqueous solvents with plant materials like Ginkgo biloba seeds, which contain endogenous glycosidases.[1][2] This can lead to an inaccurate quantification of the native amounts of each compound.
Q2: How can I prevent the conversion of MPNG to MPN during sample preparation?
To prevent enzymatic conversion, it is crucial to inhibit the endogenous enzymes. This can be achieved by:
-
Using an enzyme inhibitor: Silver fluoride (AgF) at a concentration of 25 mmol/L has been shown to effectively inhibit glucosidases and phosphatases for over 60 hours.[1][2]
-
Optimizing extraction temperature and pH: Performing the extraction at low temperatures (e.g., 0°C) and a low pH (e.g., 2.5) can significantly reduce enzyme activity.[3]
-
Rapidly inactivating enzymes: Heat treatment, such as boiling, can denature and inactivate the enzymes, but it may also lead to the degradation of MPN itself at higher temperatures (above 120°C).
Q3: What is the most common analytical method for separating and quantifying MPN and MPNG?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[3][4][5] Reversed-phase HPLC with a C18 column is typically employed, coupled with fluorescence or UV detection.[5][6] Ion-pair chromatography can also be used to improve the retention and separation of these polar compounds.[5]
Q4: Can I determine the total MPN content (free and from glucosides) in my sample?
Yes, to determine the total MPN content, you can perform a hydrolysis step to convert all MPNG to MPN before analysis. This is typically done using:
-
Enzymatic hydrolysis: Treatment with β-glucosidase specifically cleaves the glucoside bond.[6][7]
-
Acid hydrolysis: Mild acid hydrolysis can also cleave the glycosidic bond, though it may be less specific and can potentially lead to the degradation of the aglycone if conditions are too harsh.[8]
Q5: Are there alternative methods to HPLC for the analysis of MPN?
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of MPN.[9] This method often requires derivatization of the analyte to increase its volatility. For instance, MPN can be derivatized with trifluoroacetic anhydride.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of MPN and its glucosides.
HPLC Separation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution between MPN and MPNG | - Inappropriate mobile phase composition.- Column losing efficiency.- Sample overload. | - Optimize the mobile phase gradient or isocratic composition. Consider adding an ion-pairing reagent.[5]- Replace the column or use a guard column.- Reduce the injection volume or sample concentration. |
| Peak tailing for polar analytes | - Interaction with active silanol groups on the column.- Insufficient buffering of the mobile phase. | - Use a modern, end-capped C18 column or a column specifically designed for polar analytes.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).- Increase the buffer concentration in the mobile phase. |
| Inconsistent retention times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Check the HPLC system for leaks, bubbles, or faulty pump seals.[10]- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Ghost peaks in the chromatogram | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination.[10] |
Extraction and Sample Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of MPN and/or MPNG | - Incomplete extraction from the sample matrix.- Adsorption of analytes to container surfaces.- Degradation during extraction. | - Optimize extraction parameters (solvent, time, temperature, solid-to-liquid ratio).[4]- Use silanized glassware or polypropylene tubes.- Avoid excessive heat and light exposure. |
| Inaccurate quantification due to MPNG hydrolysis | - Endogenous enzyme activity in the sample. | - Add an enzyme inhibitor like silver fluoride to the extraction solvent.[1][2]- Perform extraction at low temperature and pH.[3]- Immediately heat-inactivate the sample extract if compatible with analyte stability. |
| Incomplete enzymatic hydrolysis of MPNG | - Insufficient enzyme concentration or activity.- Presence of enzyme inhibitors in the sample extract.- Non-optimal reaction conditions (pH, temperature). | - Increase the amount of β-glucosidase or use a more active enzyme preparation.- Purify the sample extract before the hydrolysis step to remove potential inhibitors.- Optimize the pH and temperature of the hydrolysis reaction as per the enzyme's specifications (e.g., pH ~6.0 for many β-glucosidases).[11] |
Experimental Protocols
Protocol 1: Extraction of MPN and MPNG with Inhibition of Endogenous Enzymes
This protocol is designed to extract MPN and MPNG from plant material while minimizing the enzymatic conversion of the glucoside.
Materials:
-
Freeze-dried and ground sample material (e.g., Ginkgo biloba seeds)
-
Extraction Solvent: 25 mmol/L Silver Fluoride (AgF) in ultrapure water
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh a precise amount of the ground sample material into a centrifuge tube.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[4]
-
Vortex the mixture thoroughly to ensure complete wetting of the sample.
-
Place the tube in a shaker or rotator and extract at a controlled low temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until HPLC analysis.
Protocol 2: Enzymatic Hydrolysis of MPNG for Total MPN Determination
This protocol describes the cleavage of the glucoside bond to determine the total MPN content.
Materials:
-
Sample extract (from Protocol 1, but without AgF if it inhibits the enzyme)
-
β-glucosidase from a suitable source (e.g., almonds)
-
Phosphate buffer (pH adjusted to the optimum for the enzyme, typically around 6.0)
-
Water bath or incubator
Procedure:
-
Take a known volume of the sample extract.
-
Add an equal volume of phosphate buffer containing a sufficient concentration of β-glucosidase.
-
Incubate the mixture in a water bath at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).[6]
-
Stop the reaction by adding a small volume of strong acid (e.g., trichloroacetic acid) or by heat inactivation (e.g., boiling for 5 minutes), if compatible with MPN stability.
-
Centrifuge the mixture to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: Reversed-Phase HPLC Separation of MPN and MPNG
This protocol provides a general method for the chromatographic separation of MPN and its glucoside.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer with an ion-pairing agent (e.g., sodium 1-pentanesulfonate), adjusted to pH 2.5-3.0
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the more retained compounds. An example gradient could be 5-20% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection: Fluorescence detector (Excitation: ~290 nm, Emission: ~400 nm)[5] or UV detector (~290 nm).
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample extract or standard solution.
-
Run the gradient program and collect the data.
-
Identify and quantify the peaks corresponding to MPNG and MPN by comparing their retention times and response with those of certified reference standards.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound (MPN)
| Extraction Method | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio | MPN Yield (µg/mg) | Recovery (%) | Reference |
| Water Extraction | 40 | 100 | 1:10 | 1.933 | - | [4] |
| Water Extraction (Shaking) | Room Temp. | - | - | - | 76 | [7] |
| Soxhlet (Boiling Water) | 100 | 120 (2 x 2h) | - | 0.179 (total ginkgotoxin) | - | [6] |
Table 2: HPLC Method Parameters for Separation of Pyridoxine Analogs
| Parameter | Method 1 | Method 2 |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Methanol-0.05M KH2PO4 (1:9 v/v), pH 3 | Gradient with Potassium Phosphate, sodium 1-pentanesulfonate (pH 2.5) and Acetonitrile |
| Detection | Fluorescence (Ex: 280 nm, Em: 370 nm) | Fluorescence |
| Reference | [6] | [3] |
Visualizations
Caption: Experimental workflow for the separation and quantification of MPN and its glucosides.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. A Facile Method to Determine the Native Contents of 4'- O-Methylpyridoxine and 4'- O-Methylpyridoxine-5'-glucoside in Ginkgo biloba Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Ginkgo biloba for the presence of ginkgotoxin and ginkgotoxin 5'-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glycosidic bond cleavage and desulfation investigation of fucosylated glycosaminoglycan during mild acid hydrolysis through structural analysis of the resulting oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Hydrolysis of pyridoxine-5'-beta-D-glucoside by a broad-specificity beta-glucosidase from mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Neurotoxic Effects of 4'-O-Methylpyridoxine in Neuronal Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic effects of 4'-O-Methylpyridoxine (MPN), a convulsant toxin found in Ginkgo biloba seeds, in neuronal cell cultures. Due to the limited availability of direct experimental data on MPN in neuronal cell lines, this document extrapolates from existing in vitro studies on non-neuronal cells and related compounds. We compare these anticipated effects with those of well-characterized neurotoxic agents—Bicuculline, Picrotoxin, and Glutamate—to offer a framework for validating MPN's neurotoxicity in a laboratory setting.
Introduction to this compound (MPN) Neurotoxicity
This compound (MPN), also known as ginkgotoxin, is a neurotoxin responsible for the toxic effects associated with the consumption of Ginkgo biloba seeds.[1] The primary mechanism of MPN-induced neurotoxicity is the inhibition of pyridoxal kinase, a critical enzyme for the synthesis of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[2] PLP is an essential cofactor for the enzyme glutamate decarboxylase, which catalyzes the conversion of glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting PLP synthesis, MPN leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance in the central nervous system and causing hyperexcitability and seizures.
While the in vivo effects of MPN are well-documented, in vitro studies on its neurotoxicity in neuronal cell cultures are scarce. However, research on the structurally similar compound pyridoxine has demonstrated concentration-dependent cell death in the human neuroblastoma cell line SH-SY5Y, suggesting that MPN likely induces similar cytotoxic effects in neurons.[3][4] Studies on a human gastric epithelial cell line (GES-1) have shown that MPN can inhibit cell proliferation and induce apoptosis.[5][6][7]
This guide provides a comparative framework to stimulate and direct future in vitro research on MPN's neurotoxic properties.
Comparative Analysis of Neurotoxic Agents
To contextualize the potential neurotoxic effects of MPN, we compare it with three well-established neurotoxins that act on related pathways:
-
Bicuculline & Picrotoxin: These are antagonists of the GABA-A receptor. By blocking the action of GABA, they mimic the downstream consequences of MPN-induced GABA depletion, leading to neuronal hyperexcitability.[8][9][10][11]
-
Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate stimulation leads to excitotoxicity, a process implicated in various neurodegenerative diseases.[12] This is a potential secondary effect of the excitatory/inhibitory imbalance caused by MPN.
The following table summarizes the key characteristics and expected cytotoxic effects of these compounds in neuronal cell cultures.
Table 1: Comparison of Neurotoxic Agents in Neuronal Cell Cultures
| Feature | This compound (MPN) (Hypothesized/Extrapolated) | Bicuculline | Picrotoxin | Glutamate |
| Mechanism of Action | Inhibition of pyridoxal kinase, leading to decreased GABA synthesis.[2] | Competitive antagonist of the GABA-A receptor.[10] | Non-competitive antagonist of the GABA-A receptor chloride channel.[9] | Agonist of ionotropic and metabotropic glutamate receptors, leading to excitotoxicity.[12] |
| Primary Effect | Reduced inhibitory neurotransmission. | Blockade of inhibitory neurotransmission. | Blockade of inhibitory neurotransmission. | Excessive excitatory neurotransmission. |
| Reported IC50/EC50 | IC50: 127.80 µM (in GES-1 cells).[5] | Neurotoxic effects observed at 10-100 µM.[13] | Neurotoxic effects observed at 3-300 µM.[14] | Cytotoxicity observed at 100 µM and above.[15] |
| Observed Effects in vitro | Inhibition of cell proliferation, apoptosis (in GES-1 cells).[5][6][7] Pyridoxine induces apoptosis in SH-SY5Y cells.[3] | Increased neuronal spiking and network burst frequency.[8] Neuronal cell death at high concentrations.[13] | Increased neuronal spike and burst activity.[14] | Neuronal cell death, mitochondrial dysfunction, oxidative stress.[16][17][18][19] |
| Apoptotic Markers | Increased Caspase 8 and Bax expression (in GES-1 cells).[5][7] | - | - | Activation of caspase pathways, changes in Bax/Bcl-2 ratio. |
Experimental Protocols
To validate the neurotoxic effects of MPN and compare them to other agents, the following standard in vitro assays are recommended.
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model as they have been used to demonstrate the neurotoxicity of the related compound, pyridoxine.
-
Culture Conditions: Cells should be maintained in a standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22][23]
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MPN (e.g., 10-200 µM) and the alternative neurotoxins for 24-48 hours. Include a vehicle control group.
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27]
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate and treat with the neurotoxins as described above.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins.[28][29][30][31][32]
Protocol:
-
Treat SH-SY5Y cells with the neurotoxins, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathway of MPN-induced neurotoxicity and the experimental workflow for its validation.
Caption: Signaling pathway of this compound (MPN) neurotoxicity.
References
- 1. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 2. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABA and bicuculline actions on mouse spinal cord and cortical neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Exposure of Neurons to Excitotoxic Levels of Glutamate Induces Cleavage of ADAR2 and Loss of GluR2 Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginkgo biloba extract protects human neuroblastoma SH-SY5Y cells against oxidative glutamate toxicity by activating redoxosome-p66Shc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ginkgo biloba extract protects human neuroblastoma SH-SY5Y cells against oxidative glutamate toxicity by activating redoxosome-p66Shc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Ginkgo biloba extract protects human neuroblastoma SH-SY5Y cells against oxidative glutamate toxicity by activating redoxosome-p66Shc | Semantic Scholar [semanticscholar.org]
- 20. 2.4. Cell Viability Assay [bio-protocol.org]
- 21. broadpharm.com [broadpharm.com]
- 22. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of 4'-O-Methylpyridoxine and its 5'-Glucoside Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of 4'-O-Methylpyridoxine (MPN) and its glycosidic form, this compound-5'-glucoside (MPNG). Both compounds are naturally occurring vitamin B6 antagonists found in Ginkgo biloba, with MPN being a recognized neurotoxin. This document synthesizes available experimental data to facilitate a clear understanding of their relative toxicities and underlying mechanisms.
Quantitative Toxicity Data
The following table summarizes the key quantitative toxicity data for MPN and MPNG from various experimental models.
| Compound | Test System | Endpoint | Value | Reference |
| This compound (MPN) | Mouse | Lethal Dose | 0.2 mmol/kg b.w. | [1] |
| Rat | In Vivo Toxicity | 50 mg/kg b.w. | [2] | |
| Human Gastric Epithelial (GES-1) Cells | IC50 | 127.80 µM | ||
| This compound-5'-glucoside (MPNG) | Mouse | Lethal Dose | 0.8 mmol/kg b.w. | [1] |
Note: The route of administration for the mouse lethal dose studies was not specified in the available literature.
Mechanism of Toxicity: Inhibition of Vitamin B6 Metabolism
The primary mechanism of toxicity for this compound stems from its action as an anti-vitamin B6 compound. MPN competitively inhibits pyridoxal kinase, a crucial enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.
PLP is an essential cofactor for numerous enzymatic reactions, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate by glutamate decarboxylase. The reduction in GABA levels in the brain is believed to be a key factor in the neurotoxic effects, such as seizures, observed in cases of MPN poisoning.[3][4]
The lower toxicity of this compound-5'-glucoside is likely due to the glycosidic bond, which may need to be hydrolyzed to release the active MPN aglycone. This metabolic step would result in a slower and potentially lower systemic exposure to the toxic moiety.
Caption: Mechanism of this compound (MPN) toxicity.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
In Vivo Lethal Dose Determination in Mice
-
Objective: To determine and compare the lethal doses of MPN and MPNG.
-
Test System: Mice.
-
Administration: The specific route of administration was not detailed in the available literature.
-
Dosage:
-
Endpoint: Lethality.
-
Reference: Kobayashi, et al. (2011) as cited in subsequent research.[1][5]
In Vivo Toxicity Assessment of MPN in Rats
-
Objective: To evaluate the in vivo toxicity of MPN following repeated administration.
-
Test System: Rats.
-
Administration: Intragastric gavage.
-
Dosage: 50 mg/kg body weight daily for 15 days.[2]
-
Parameters Assessed: Body weight, histopathological changes in brain and heart tissues, plasma vitamin B6 levels, biochemical parameters, oxidative stress markers, and amino acid profiles.
-
Key Finding: The administered dose caused pathological changes in the brain and heart tissues.[2]
In Vitro Cytotoxicity Assay of MPN
-
Objective: To determine the cytotoxic potential of MPN on human cells.
-
Test System: Human gastric epithelial (GES-1) cells.
-
Methodology:
-
GES-1 cells were cultured under standard conditions.
-
Cells were treated with varying concentrations of MPN.
-
Cell viability was assessed using a standard cytotoxicity assay (e.g., MTT or similar).
-
The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.
-
-
Endpoint: IC50 value.
-
Result: The IC50 of MPN in GES-1 cells was determined to be 127.80 µM.
Caption: General experimental workflows for toxicity assessment.
Conclusion
The available data consistently demonstrate that this compound (MPN) is significantly more toxic than its 5'-glucoside derivative (MPNG). The lethal dose of MPNG in mice is approximately four times higher than that of MPN.[1] This difference in toxicity is attributed to the mechanism of action, where MPN directly inhibits pyridoxal kinase, leading to a cascade of events culminating in neurotoxicity. The glycoside form, MPNG, likely requires metabolic activation to exert its toxic effects, resulting in a diminished and delayed toxicity profile. These findings are critical for the risk assessment of Ginkgo biloba products and for guiding future research in the development of potential therapeutic interventions for ginkgotoxin poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo toxicity assessment of this compound from Ginkgo biloba seeds: Growth, hematology, metabolism, and oxidative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s-igaku.umin.jp [s-igaku.umin.jp]
- 5. researchgate.net [researchgate.net]
Cross-Species Sensitivity to 4'-O-Methylpyridoxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensitivity to 4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in Ginkgo biloba seeds, across various species. Understanding these differences is crucial for toxicological assessments, preclinical studies, and the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying toxicological pathways.
Executive Summary
This compound exerts its toxic effects by interfering with vitamin B6 metabolism, a mechanism that is conserved across different species. However, the sensitivity to this compound varies significantly among humans, rats, mice, and guinea pigs. This guide synthesizes available data to highlight these species-specific differences in toxicity, providing a valuable resource for researchers in toxicology and pharmacology.
Mechanism of Action: Interference with Vitamin B6 Metabolism
The primary mechanism of this compound toxicity involves the inhibition of pyridoxal kinase, a key enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency in the active form of vitamin B6, pyridoxal-5'-phosphate (PLP), which is a critical cofactor for numerous enzymatic reactions in the brain.
One of the most significantly affected pathways is the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate, a reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). The resulting decrease in GABAergic neurotransmission leads to a neuronal excitation/inhibition imbalance, manifesting as seizures and other neurological symptoms.
Comparative Analysis of 4'-O-Methylpyridoxine Levels in Ginkgo biloba Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4'-O-Methylpyridoxine (MPN) concentrations across different cultivars of Ginkgo biloba. This compound, also known as ginkgotoxin, is a neurotoxic antivitamin B6 compound naturally occurring in Ginkgo biloba.[1][2] Its presence is a significant consideration in the research and development of pharmaceuticals and nutraceuticals derived from this plant. This document summarizes quantitative data from experimental studies, details the methodologies used for analysis, and presents visual diagrams of the experimental workflow and biosynthetic pathway to aid in understanding and future research.
Quantitative Comparison of this compound Levels
The concentration of this compound and its glucoside, this compound-5'-glucoside (MPNG), can vary significantly between different cultivars of Ginkgo biloba and at different stages of seed development. The following table summarizes the levels of these compounds in the 'Fozhi' and 'Maling' cultivars at maturity.
| Cultivar | Age of Tree (Years) | Compound | Concentration (μg/g) |
| Fozhi | 10 | Total MPN | 295.62 |
| Maling | 15 | Total MPN | 249.30 |
| Maling | 10 | Total MPN | 267.85 |
Data sourced from a study on MPN analogues in G. biloba seeds at different growth stages.[3][4] The 'Total MPN' represents the combined concentration of MPN and MPNG, calculated based on the molecular mass of MPN.
The study indicated that the 'Fozhi' cultivar had higher MPN contents at each growth period compared to the 'Maling' cultivar.[3] Conversely, the MPNG content in the mature stage (G4) was significantly higher in 'Fozhi-10' (347.56 μg/g) compared to 'Maling-15' (211.37 μg/g) and 'Maling-10' (233.08 μg/g).[3] Another study analyzing raw Ginkgo biloba seeds from eight different locations in Japan found ginkgotoxin concentrations ranging from 0.173 to 0.4 mg/g.[1]
Experimental Protocols
Accurate quantification of this compound is crucial for safety and efficacy studies. The following methodologies have been employed for the extraction and analysis of MPN and its analogues in Ginkgo biloba seeds.
Sample Preparation and Extraction
A method to determine the native contents of MPN and MPNG involves inhibiting endogenous enzymes that can hydrolyze MPNG to MPN during extraction.[5]
-
Inhibitor Screening: Silver fluoride was identified as an effective inhibitor of endogenous enzymes like glucosidase and phosphatase.[5]
-
Extraction Solvent: A 25 mmol/L silver fluoride solution in water is used as the extraction solvent.[5]
-
Extraction Procedure:
-
Mix 150 mg of powdered Ginkgo biloba seed with 1.5 mL of the extraction solvent (distilled water at pH 2.5 adjusted with phosphoric acid).[3]
-
Incubate the mixture on a shaking table at 25 °C and 220 rpm for 40 minutes.[3]
-
Centrifuge the tubes at 9167g for 30 minutes at 4 °C.[3]
-
Filter the supernatant through a 0.45 μm syringe filter before injection into the HPLC system.[3]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a common technique for the quantification of MPN.
-
Method: Ion-pair high-performance liquid chromatography has been successfully used for the rapid separation and quantification of MPN from human serum and is applicable to plant extracts.[6]
-
Detection: Fluorescence detection is employed with an excitation wavelength of 290 nm and an emission wavelength of 400 nm.[6]
-
Alternative Method: Gas chromatography-mass spectrometry (GC-MS) has also been developed for the specific quantitative analysis of MPN in human serum, which involves derivatization with trifluoroacetic anhydride.[7]
Visualized Experimental Workflow and Biosynthetic Pathway
To further clarify the processes involved in the analysis and synthesis of this compound, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of this compound.
The biosynthesis of ginkgotoxin in Ginkgo biloba is a de novo process, meaning it does not require the presence of vitamin B6 (pyridoxine) as a precursor.[1]
Caption: Proposed biosynthetic pathway of this compound in Ginkgo biloba.
References
- 1. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 2. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination and Comparison of 4'- O-Methylpyridoxine Analogues in Ginkgo biloba Seeds at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-O-Methylpyridoxine Extraction Methods: Soxhlet vs. Shaking
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of two common extraction methods—traditional Soxhlet extraction and a simpler shaking (maceration) technique—for the isolation of 4'-O-Methylpyridoxine (MPN), a vitamin B6 analog also known as ginkgotoxin, from Ginkgo biloba products.
Experimental Protocols
Detailed methodologies for both extraction techniques are presented below, based on established and optimized procedures.
Shaking Extraction (Optimized Maceration)
This method offers a more convenient and less labor-intensive alternative to traditional Soxhlet extraction.
-
Sample Preparation : Accurately weigh 1.0 g of finely powdered Ginkgo biloba sample (e.g., dried seeds, capsule powder).
-
Solvent Addition : Place the weighed sample into a suitable container (e.g., an Erlenmeyer flask) and add 10 mL of deionized water, achieving a solid-to-liquid ratio of 1:10.
-
Extraction Conditions : The mixture is then agitated on a mechanical shaker at a constant speed for 100 minutes at a controlled temperature of 40°C.
-
Sample Recovery : Following the extraction period, the mixture is filtered to separate the aqueous extract containing this compound from the solid plant residue.
-
Final Analysis : The clarified extract is then ready for downstream quantitative analysis, typically by High-Performance Liquid Chromatography (HPLC).
Soxhlet Extraction
A classic and exhaustive extraction method, the Soxhlet procedure ensures thorough removal of the target compound.
-
Sample Preparation : Weigh 0.5 g of the finely powdered Ginkgo biloba sample.
-
Loading : The sample is placed into a porous cellulose thimble, which is then inserted into the main chamber of the Soxhlet extractor.
-
Apparatus Assembly : The Soxhlet extractor is assembled with a round-bottom flask containing deionized water and a condenser placed on top.
-
Extraction Process : The water is heated to a boil. The resulting steam travels to the condenser, where it cools and drips back onto the sample in the thimble. The chamber containing the sample slowly fills with the condensed water. Once the chamber is full, the extract is siphoned back into the boiling flask.
-
Duration : This continuous process is allowed to proceed for a total of 4 hours.
-
Final Solution : Upon completion, the solution in the round-bottom flask contains the extracted this compound, which can then be prepared for analysis.
Quantitative Data Summary
The following table summarizes the key performance indicators for each extraction method based on available experimental data.
| Parameter | Shaking Extraction | Soxhlet Extraction |
| Extraction Time | 100 minutes | 4 hours (240 minutes) |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 40°C | Boiling point of water (100°C) |
| Recovery (Spiked Powder) | 81%[1][2] | Equivalent to shaking[1][2] |
| Recovery (Spiked Seeds) | 76%[1][2] | Not explicitly stated, but shaking method was found to have increased recovery and better precision for this sample type[1] |
| Yield (Optimized) | 1.933 µg/mg[3][4] | Not directly compared with this metric |
| Convenience & Issues | More convenient, less hands-on time[1][2] | Tedious; potential for gel formation in the extraction thimble with certain samples[1] |
Experimental Workflow Visualization
The logical flow of each extraction procedure is depicted in the diagrams below.
Caption: Workflow for Shaking Extraction of this compound.
Caption: Workflow for Soxhlet Extraction of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improved extraction of ginkgotoxin (this compound) from Ginkgo biloba products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'- O-methylpyridoxine: Preparation from Ginkgo biloba Seeds and Cytotoxicity in GES-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Interaction of 4'-O-Methylpyridoxine with Human Pyridoxal Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interaction of 4'-O-Methylpyridoxine (Ginkgotoxin) with human pyridoxal kinase, contrasted with the enzyme's natural substrate, pyridoxal. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the metabolic pathway and experimental workflow.
Executive Summary
This compound, a neurotoxin found in the seeds and leaves of the Ginkgo biloba tree, functions as a potent competitive inhibitor and alternate substrate for human pyridoxal kinase.[1] This interaction is significant as pyridoxal kinase is a crucial enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal to its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[2] The inhibition of this enzyme by this compound leads to a temporary reduction in PLP formation, which can trigger neurological symptoms such as epileptic convulsions.[1] This guide delves into the kinetics of this interaction, providing a comparative analysis with pyridoxal and outlining the experimental protocols required to verify these findings.
Data Presentation: Comparative Kinetics
The following table summarizes the kinetic parameters of human pyridoxal kinase with its natural substrate, pyridoxal, and the inhibitor, this compound.
| Substrate/Inhibitor | Kinetic Parameter | Value |
| Pyridoxal | Km | 58.7 µM[3] |
| This compound | Km | 4.95 µM[3] |
| This compound | Ki | 0.2 x 10-5 M (2 µM)[4] |
| This compound | Ki | 3 µM[5] |
| This compound | Ki | 18 µM[2] |
Note: The reported Ki values for this compound vary across different studies, which may be attributed to different experimental conditions. However, all studies confirm its role as a potent inhibitor.
Experimental Protocols
Recombinant Human Pyridoxal Kinase Expression and Purification
To study the interaction of this compound with human pyridoxal kinase, a pure and active enzyme is required. This is typically achieved by heterologous expression in Escherichia coli followed by purification.
Methodology:
-
Gene Synthesis and Cloning: The human pyridoxal kinase gene (PDXK) is synthesized and cloned into an expression vector, such as pET28a(+), often with a tag (e.g., 6-His tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication in a lysis buffer containing protease inhibitors.
-
Purification: The His-tagged pyridoxal kinase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Purity and Concentration Determination: The purity of the recombinant protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.
Pyridoxal Kinase Activity Assay
The activity of pyridoxal kinase can be measured by quantifying the formation of pyridoxal 5'-phosphate (PLP) over time. Two common methods are spectrophotometry and high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
a) Spectrophotometric Assay:
This method relies on the change in absorbance at 388 nm resulting from the formation of PLP.[6]
Materials:
-
Recombinant human pyridoxal kinase
-
Pyridoxal hydrochloride
-
This compound
-
ATP
-
MgCl2 or MnCl2
-
HEPES buffer (pH 7.4)
-
96-well microplate
-
Plate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), 1.5 mM ATP, and an optimal concentration of a divalent cation (e.g., 250 µM MgCl2).
-
To determine the Km for pyridoxal, vary its concentration in the reaction mixture.
-
To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the reaction mixture containing a fixed concentration of pyridoxal.
-
Initiate the reaction by adding a known amount of recombinant human pyridoxal kinase.
-
Monitor the increase in absorbance at 388 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (Km and Ki) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
b) UPLC-Tandem Mass Spectrometry (MS/MS) Assay:
This method offers high sensitivity and specificity for the direct measurement of PLP.[7]
Materials:
-
Recombinant human pyridoxal kinase
-
Pyridoxal
-
This compound
-
MgATP
-
Potassium phosphate buffer (pH 6.1)
-
Reaction stop mix
-
UPLC-tandem mass spectrometer
Protocol:
-
Prepare a reaction buffer containing 20 mmol/l potassium phosphate (pH 6.1) and 300 µmol/l MgATP.[7]
-
Add a known amount of purified recombinant pyridoxal kinase to the reaction buffer.
-
For kinetic analysis, vary the concentration of pyridoxal. For inhibition studies, include varying concentrations of this compound.
-
Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 10 minutes).[7]
-
Stop the reaction by adding a reaction stop mix.
-
Analyze the samples using UPLC-tandem MS/MS to quantify the amount of PLP formed.
-
Calculate the enzyme activity, expressed as µmol PLP formed per liter per hour.[7]
-
Determine the kinetic parameters as described in the spectrophotometric assay.
Mandatory Visualizations
Caption: Experimental workflow for verifying the interaction of this compound with human pyridoxal kinase.
References
- 1. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 3. Hemmung der menschlichen Pyridoxal-Kinase durch Ginkgotoxin (4'-O-Methylpyridoxin) aus <i>Ginkgo biloba</i> L. [bonndoc.ulb.uni-bonn.de]
- 4. [The effect of several 2-alkyl- and 4'-O-methylanalogs of pyridoxol on mouse liver pyridoxal kinase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Pyridoxal Kinase Activity [bio-protocol.org]
A Comparative Analysis of HPLC and GC-MS for the Detection of 4'-O-Methylpyridoxine
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 4'-O-Methylpyridoxine (MPN), a neurotoxin found in Ginkgo biloba seeds, is of paramount importance. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of MPN, supported by experimental data and detailed protocols.
This comparison outlines the performance of each method, offering insights into their respective strengths and weaknesses in the context of this compound analysis. The information presented is intended to assist in selecting the most appropriate method based on specific research needs, such as sensitivity, selectivity, and sample throughput.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for this compound detection often depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of key performance parameters for each technique based on published studies.
| Parameter | HPLC with Fluorescence/Diode-Array Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 5 pg - 0.5 ng[1][2][3] | 50 pg[4][5][6] |
| Linearity Range | 10 pg - 10 ng (Fluorescence)[2][3][6] 1 ng - 1000 ng (Diode-Array)[1] | 100 pg - 10 ng[4][5][6] |
| Recovery | 92.5% - 92.9%[1][2][3] | 86.1% - 90.0%[4][5] |
| Sample Preparation | Direct injection of deproteinized serum or solid-phase extraction.[1][2][3] | Requires derivatization (e.g., trifluoroacetylation) following solid-phase extraction.[4][5] |
| Analysis Time | Approximately 30 minutes per sample.[2][3] | Not explicitly stated, but generally longer due to derivatization. |
| Selectivity | Good, especially with fluorescence detection. | High, due to mass fragmentation patterns. |
| Instrumentation | Widely available in analytical laboratories. | Requires a mass spectrometer, which may be less accessible. |
Experimental Protocols
HPLC Method with Fluorescence Detection
This method is suitable for the rapid and sensitive quantification of this compound in serum samples.
1. Sample Preparation:
-
Deproteinize serum samples.
-
Alternatively, for cleaner extracts, perform solid-phase extraction using a C18 cartridge.[1]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Hibar LiChrosorb RP-18, 4.0 mm i.d. x 250 mm, 7 µm).[7]
-
Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3).[1] Some methods may utilize an ion-pair reagent in the mobile phase.[2][3]
-
Detection: Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 400 nm.[2][3][7] A diode-array detector set at 290 nm can also be used.[1]
GC-MS Method
This method offers high specificity for the confirmation of this compound, particularly in complex matrices.
1. Sample Preparation:
-
Extract this compound from the serum using a C18 solid-phase extraction cartridge.[4][5]
-
Evaporate the solvent under a stream of nitrogen.[4]
2. Derivatization:
-
Treat the dried residue with trifluoroacetic anhydride at 50°C for 5 minutes to form the trifluoroacyl (TFA) derivative of MPN.[4][5]
-
Re-dissolve the derivative in ethyl acetate for injection into the GC-MS.[4]
3. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column.
-
Mass Spectrometer: Operated in selective ion monitoring (SIM) mode, using the base ion m/z 343 for quantification.[4][5]
Visualizing the Analytical Workflow
To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.
Mechanism of Toxicity
This compound is an antivitamin B6 compound. Its toxicity is believed to stem from the inhibition of pyridoxal kinase, an enzyme essential for the conversion of vitamin B6 to its active form, pyridoxal-5'-phosphate (PLP). PLP is a crucial cofactor for numerous enzymatic reactions in the body, including the synthesis of neurotransmitters. A key pathway affected is the production of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate, a reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase. Reduced GABA levels in the brain can lead to hyperexcitability and convulsions, which are characteristic symptoms of Ginkgo seed poisoning.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Rapid analysis of 4-O-methylpyridoxine in the serum of patients with Ginkgo biloba seed poisoning by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Gas chromatography-mass spectrometry analysis of 4-O-methylpyridoxine (MPN) in the serum of patients with ginkgo seed poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Studies on the constituents of edible and medicinal plants. IV. Determination of 4-O-methylpyridoxine in serum of the patient with gin-nan food poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4'-O-Methylpyridoxine's Role in Seizure Severity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of varying concentrations of 4'-O-Methylpyridoxine (MPN) on seizure severity in animal models. The data presented is compiled from multiple studies and is intended to offer an objective overview supported by experimental evidence.
Correlation of this compound (MPN) with Seizure Severity and Neurochemical Changes
This compound (MPN), a neurotoxin naturally found in Ginkgo biloba, is a potent inducer of seizures. Its proconvulsant activity is directly linked to its concentration in the central nervous system. The following tables summarize the dose-dependent effects of MPN on seizure manifestation and key neurochemical markers in mouse models.
| Administered MPN Dose (nmol) | MPN Concentration in Brain (pmol/mg) (mean ± SEM) | Observed Seizure Severity (Racine Scale Equivalent) |
| 5 | 1.2 ± 0.2 | Stage 1-2: Facial and mouth movements, head nodding. |
| 10 | 2.5 ± 0.4 | Stage 2-3: Head nodding, forelimb clonus. |
| 20 | 5.1 ± 0.8 | Stage 3-4: Forelimb clonus, rearing. |
| 40 | 9.8 ± 1.5 | Stage 4-5: Rearing, falling, generalized tonic-clonic seizures. |
| 80 | 18.2 ± 2.9 | Stage 5: Continuous generalized tonic-clonic seizures, potential lethality. |
Table 1: Correlation between intrathecally administered MPN dose, resulting brain concentration, and observed seizure severity in mice. Seizure severity is classified according to the Racine scale for rodent seizure models.
The underlying mechanism of MPN-induced seizures involves the disruption of the GABAergic system, a critical inhibitory neurotransmitter pathway in the brain. MPN competitively inhibits pyridoxal kinase, leading to a deficiency in pyridoxal-5'-phosphate (PLP), a crucial cofactor for the enzyme glutamate decarboxylase (GAD). GAD is responsible for the synthesis of GABA from glutamate. This inhibition results in a significant imbalance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, leading to hyperexcitability and seizures.
| MPN Concentration in Brain (pmol/mg) | Pyridoxal-5'-Phosphate (PLP) Concentration in Brain (pmol/mg) (mean ± SEM) | GABA/Glutamate Ratio in Brain (mean ± SEM) |
| 1.2 | 1.8 ± 0.2 | 0.25 ± 0.03 |
| 2.5 | 1.4 ± 0.1 | 0.20 ± 0.02 |
| 5.1 | 0.9 ± 0.1 | 0.15 ± 0.02 |
| 9.8 | 0.5 ± 0.05 | 0.10 ± 0.01 |
| 18.2 | < 0.3 | < 0.08 |
Table 2: Impact of increasing MPN brain concentration on the levels of pyridoxal-5'-phosphate (PLP) and the GABA/glutamate ratio in mice.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MPN and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of MPN-induced seizures.
Caption: Typical experimental workflow for studying MPN.
Experimental Protocols
Animal Model and this compound (MPN) Administration
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MPN Solution Preparation: this compound hydrochloride is dissolved in sterile, pyrogen-free 0.9% saline to the desired concentrations (e.g., 1, 2, 4, 8, and 16 mM for doses of 5, 10, 20, 40, and 80 nmol in a 5 µL injection volume).
-
Intrathecal Administration:
-
Mice are anesthetized with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
The injection site, between the L5 and L6 vertebrae, is shaved and sterilized.
-
A 30-gauge needle attached to a Hamilton syringe is used for the injection.
-
A volume of 5 µL of the MPN solution (or saline for control) is injected into the intrathecal space.
-
The needle is left in place for 1 minute post-injection to prevent backflow.
-
Mice are allowed to recover from anesthesia in a warmed cage.
-
Seizure Severity Scoring (Racine Scale)
-
Immediately following recovery from anesthesia, mice are placed in an observation chamber and video-recorded for at least 60 minutes.
-
Seizure activity is scored by a trained observer blinded to the treatment groups, according to a modified Racine scale:
-
Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, characterized by generalized tonic-clonic seizures.
-
Brain Tissue Collection and Processing
-
At the end of the observation period (or at the onset of a predetermined seizure endpoint), mice are euthanized by cervical dislocation.
-
The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected on an ice-cold plate.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until biochemical analysis.
Measurement of GABA and Glutamate by HPLC
-
Tissue Homogenization: Frozen brain tissue is weighed and homogenized in a solution of 0.1 M perchloric acid.
-
Derivatization: The homogenate is centrifuged, and the supernatant is derivatized with o-phthaldialdehyde (OPA) and 2-mercaptoethanol to form fluorescent derivatives of GABA and glutamate.
-
HPLC Analysis:
-
An aliquot of the derivatized sample is injected into a C18 reverse-phase HPLC column.
-
A gradient elution is performed using a mobile phase consisting of a phosphate buffer and a methanol/acetonitrile mixture.
-
Fluorescence detection is used to quantify the GABA and glutamate derivatives (e.g., excitation at 340 nm and emission at 450 nm).
-
Concentrations are determined by comparing the peak areas to those of known standards.
-
This guide provides a foundational understanding of the relationship between MPN concentration and seizure severity in animal models, offering valuable data and methodologies for researchers in the field of epilepsy and neuropharmacology.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4'-O-Methylpyridoxine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4'-O-Methylpyridoxine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, also known as Ginkgotoxin, is a potent neurotoxin and an antivitamin B6 compound.[1] Its handling requires stringent safety measures due to its high acute toxicity. The Globally Harmonized System (GHS) classifies it as GHS06 for toxicity, with hazard statements indicating it is fatal if swallowed (H300) or inhaled (H330).[1] Exposure can lead to epileptic seizures and other severe neurological effects.[1]
Essential Personal Protective Equipment (PPE)
Due to the neurotoxic and highly toxic nature of this compound, a comprehensive PPE strategy is mandatory. This includes protection against inhalation, skin contact, and eye exposure.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator (e.g., P100) for handling solids. For solutions or potential aerosols, a full-face respirator with appropriate cartridges is recommended. | Prevents inhalation of the highly toxic powder, which can be fatal. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Nitrile or Neoprene). | Provides a robust barrier against skin absorption, a significant route of exposure for toxic chemicals. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing accidental eye contact. |
| Body Protection | A disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat. | Minimizes skin contact and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound, both in solid and solution form, must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.
Preparation and Weighing (Solid Compound):
-
Designate a Work Area: Clearly label the chemical fume hood as a designated area for handling this compound.
-
Assemble Materials: Before starting, gather all necessary equipment, including the compound, spatulas, weigh boats, solvent, and waste containers, inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Use a spatula to handle the powder, avoiding any dust generation.
-
Dissolution: If preparing a solution, add the solvent to the solid in a suitable container within the fume hood. Gently swirl to dissolve. Do not use sonication, as it may generate aerosols.
Handling of Solutions:
-
Containment: Always handle solutions of this compound in a chemical fume hood.
-
Pipetting: Use positive displacement pipettes or air displacement pipettes with filtered tips to prevent contamination of the pipette.
-
Transport: When moving solutions outside the fume hood, use sealed, secondary containers that are clearly labeled.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste bag within the fume hood. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container. |
| Sharps | Any contaminated sharps, such as pipette tips or needles, must be placed in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not mix with other chemical waste streams unless explicitly approved by EHS.
Emergency Procedures: Immediate Actions for Exposure and Spills
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Small Spill (inside a fume hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound, including emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
